The TGF-β signaling pathway is a central regulator of numerous cellular processes. Vactosertib exerts its effects by precisely inhibiting this pathway at the receptor level.
The following diagram illustrates the normal TGF-β signaling pathway and where this compound acts:
In advanced cancers, the TGF-β pathway often switches to a tumor-promoting role. This compound counteracts this by targeting two key fronts: the tumor cells themselves and the surrounding tumor microenvironment (TME) [1] [3].
Direct Tumor-Intrinsic Effects: this compound disrupts processes that drive tumor aggressiveness. It can inhibit Epithelial-Mesenchymal Transition (EMT), a key step in metastasis, by reversing the loss of E-cadherin and reducing invasiveness [1] [3]. It also counters TGF-β-induced proliferation and enhances apoptosis in cancer cells [5].
Effects on the Tumor Microenvironment (TME): this compound modulates the immune TME to overcome immunosuppression. It can reinvigorate CD8+ T-cells by reducing their expression of the exhaustion marker PD-1 and restoring their cytotoxic activity [4] [6]. The drug also counteracts T-cell suppression by regulatory T cells (Tregs) and enhances the anti-tumor function of Natural Killer (NK) cells, which are often suppressed by TGF-β [3].
The therapeutic potential of this compound is supported by experimental data across various cancer types.
Synergy with Chemotherapy in Pancreatic Cancer Preclinical studies show this compound synergizes with gemcitabine for pancreatic ductal adenocarcinoma (PDAC). Co-treatment synergistically inhibited cancer cell viability, potently induced mitochondrial-mediated apoptosis, and significantly reduced metastasis by inhibiting cell migration and invasion. In orthotopic mouse models, the combination suppressed tumor growth more effectively than gemcitabine alone [5].
Clinical Efficacy in Hematologic Cancer A Phase 1b trial (NCT03143985) investigated this compound combined with pomalidomide in relapsed/refractory multiple myeloma (RRMM) patients [4] [6]. The trial established 200 mg twice daily as the maximum tolerated dose and demonstrated a promising 82% progression-free survival rate at 6 months. Pharmacokinetic data showed favorable properties, and correlative studies confirmed this compound reduced TGF-β levels in patient bone marrow and decreased PD-1 expression on CD8+ T-cells [4].
The table below summarizes quantitative clinical data from this trial:
| Parameter | Result / Value |
|---|---|
| Recommended Phase 2 Dose | 200 mg, twice daily [4] |
| 6-Month Progression-Free Survival (PFS) | 82% [4] |
| Clinical Benefit Rate (CBR) | 75% (15 of 20 patients) [4] |
| Half-life (t₁/₂) at 200 mg | 3.3 ± 1.3 hours [4] |
| Time to Max Concentration (Tmax) at 200 mg | 1.5 ± 1.0 hours [4] |
To evaluate this compound's mechanism and efficacy, researchers employ specific experimental methodologies.
In Vitro SMAD Phosphorylation Assay: Treat cancer cell lines (e.g., MM.1S, H929, U266 for myeloma) with this compound across a concentration range. Stimulate cells with recombinant TGF-β1 to activate the pathway. Lyse cells and analyze levels of phosphorylated Smad2/3 and total Smad2/3 by western blot. This protocol directly confirms target engagement and pathway inhibition [4].
T-Cell Cytotoxicity Co-culture Assay: Isate CD8+ T-cells from human peripheral blood. Culture target tumor cells (multiple myeloma cell lines or patient-derived tumor cells) with the activated CD8+ T-cells in the presence or absence of this compound. After co-culture, measure tumor cell viability using a flow cytometry-based assay (e.g., Annexin V/PI staining) or a luminescent cell viability assay (e.g., CellTiter-Glo). This demonstrates the functional impact of this compound on restoring immune-mediated killing [4].
In Vivo Orthotopic Mouse Model of Pancreatic Cancer: Implant luciferase-tagged human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) into the pancreas of immunodeficient mice. Randomize mice into treatment groups: vehicle control, gemcitabine alone, this compound alone, and this compound-gemcitabine combination. Administer treatments based on animal weight. Monitor tumor growth and metastasis periodically using bioluminescent imaging. At endpoint, analyze tumors for changes in ECM components and apoptosis markers [5].
The following diagram illustrates the core mechanisms through which this compound exerts its anti-cancer effects:
This compound represents a promising therapeutic strategy for targeting the oncogenic TGF-β pathway. Its ability to directly impair tumor cell functions and simultaneously reverse immunosuppression in the TME provides a strong rationale for its continued clinical development across various cancer types, both as a monotherapy and in combination with other agents.
Vactosertib specifically inhibits the TGF-β type I receptor (ALK5), thereby blocking the canonical Smad-dependent signaling pathway. The following diagram illustrates the pathway and the point of inhibition.
This compound inhibits ALK5 to block TGF-β/Smad signaling pathway.
By targeting this pathway, this compound counteracts several disease-promoting processes [1] [2]:
This compound has demonstrated promising efficacy across diverse animal models, supporting its clinical development.
| Disease Model | Study Design | Key Findings |
|---|---|---|
| Breast Cancer (4T1-Luc mouse model) | This compound (2.5 mg/kg p.o.) + Radiation (4 Gy/day x 3 days) [1] | Attenuated radiation-induced EMT/CSC properties; significantly suppressed breast-to-lung metastasis. |
| Pancreatic Cancer | This compound + Gemcitabine [3] | Synergistically inhibited tumor growth and metastasis; reduced ECM components; induced apoptosis. |
| Peyronie's Disease (Rat model) | This compound (10 mg/kg p.o., 5x/week for 2 weeks) [4] | Induced significant regression of fibrotic plaques; reduced collagen deposition; recovered erectile function. |
| Multiple Myeloma (In vitro) | This compound + Pomalidomide [2] | Decreased MM cell line viability; enhanced CD8+ T-cell cytotoxic activity; reduced immunosuppressive markers. |
Clinical trials have established the safety profile and preliminary efficacy of this compound in humans.
| Trial Phase / Identifier | Patient Population | Regimen | Key Outcomes |
|---|
| Phase 1 (First-in-Human) NCT02160106 [5] | Advanced Solid Tumors | this compound (30-340 mg, once daily) | Established pharmacokinetic (PK) profile; short half-life (~3.2 h) supported twice-daily dosing. | | Phase 1b NCT03143985 [2] | Relapsed/Refractory Multiple Myeloma (RRMM) | this compound (60-200 mg BID*) + Pomalidomide (4 mg) | Maximum Tolerated Dose (MTD): 200 mg BID; 82% progression-free survival at 6 months (PFS-6). | | Ongoing Phase 2 Trials [6] | Various (e.g., Esophageal Adenocarcinoma, Osteosarcoma, Acral/Mucosal Melanoma) | this compound in combination with standard therapies | Trials are ongoing to evaluate anti-tumor activity; results not yet published. |
*BID: Twice daily. The 5-days-on/2-days-off weekly schedule was used in the Phase 1b trial [2].
For researchers designing experiments with this compound, the following summarizes key methodologies from the literature.
The table below summarizes the key pharmacokinetic parameters of this compound from clinical studies.
| Parameter | Value/Characteristic | Context |
|---|---|---|
| Time to Max Concentration (Tmax) | 1.2 - 1.5 hours | Rapid absorption after oral administration [2] [5]. |
| Terminal Half-Life (t½) | ~3.2 hours | Short elimination half-life [5]. |
| Dosing Schedule | Twice daily (BID) | Recommended to maintain effective drug levels [2] [5]. |
| Accumulation Ratio | ~0.87 | Negligible accumulation after repeated once-daily doses for 5 days [5]. |
| Linearity | Dose-proportional | AUC increases proportionally with dose (30-340 mg) [5]. |
This compound represents a promising targeted therapeutic agent with a dual mechanism of action against both tumor-intrinsic processes and the immunosuppressive tumor microenvironment. Its strong preclinical rationale has successfully transitioned into clinical development, where it has shown a manageable safety profile and encouraging efficacy signals in combination therapies for RRMM and other advanced cancers [2].
The future of this compound lies in the continued advancement of its late-stage clinical trials and in exploring its potential in novel combinations, particularly with immunotherapies, to overcome treatment resistance in a wider range of cancers.
Vactosertib functions as a highly potent, selective, and orally bioavailable TGF-β signaling inhibitor that specifically targets the TGF-β type I receptor (Activin Receptor-Like Kinase 5 or ALK5) [1].
The core mechanism involves the inhibition of the canonical TGF-β/Smad signaling pathway [2] [1]. The sequence of this pathway and where this compound acts is illustrated below:
This compound inhibits the TGF-β pathway by targeting the ALK5 receptor.
By binding to ALK5, this compound prevents the downstream phosphorylation of Smad2 and Smad3, thereby inhibiting the expression of genes that drive cancer progression, metastasis, and treatment resistance [2] [1].
The following tables summarize key quantitative findings on the effects of this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Cancer Models
| Cancer Model | Treatment Regimen | Key Findings / Outcome Measures |
|---|
| 4T1-Luc Mouse Breast Cancer (Allograft) [1] | 2.5 mg/kg, p.o., daily for 2 weeks + Radiation (4 Gy/day, 3 days) | Significant suppression of breast-to-lung metastasis Attenuated radiation-induced EMT & CSC properties Inhibited ROS stress generation (NOX4, 4-HNE) | | TNBC Cell Lines (MDA-MB-231, 4T1-Luc) [1] | 100 nM, in vitro | Inhibition of radiation-induced cell motility & migration Reduced mammosphere-forming ability (CSC property) | | Patient-Derived Xenograft (PDX) & Mouse Models [3] | YH395A (a novel tetrahydro‐β‐carboline derivative) | Inhibition of TNBC cell migration & invasion (in vitro) Curtailed metastatic dissemination & tumor growth (in vivo) |
Table 2: Clinical Pharmacokinetics and Efficacy of this compound
| Parameter / Finding | Details |
|---|---|
| Maximal Tolerated Dose (MTD) | 200 mg, twice daily (BID) [2] |
| Pharmacokinetic (PK) Profile (at 200 mg BID) | T~max~: 1.5 ± 1.0 h t~1/2~: 3.3 ± 1.3 h AUC~obs~: 4251.8 ± 1307.6 ng/mL·h [2] | | Clinical Efficacy (Phase 1b, RRMM) | this compound + Pomalidomide showed 82% progression-free survival at 6 months, compared to ~20% with pomalidomide alone historically [2] | | Biomarker Response | Reduced levels of TGF-β in patient bone marrow and decreased PD-1 expression on CD8+ T-cells [2] |
The primary evidence for this compound's pharmacodynamics comes from standard in vitro and in vivo experimental models.
1. In Vitro Wound Healing (Migration) Assay [3]
2. In Vitro Transwell Invasion Assay [3]
3. In Vivo Anti-Metastasis Mouse Model [1]
The data on this compound highlights several important points for professionals in the field:
Vactosertib (also known as TEW-7197 or EW-7197) is an orally available, highly selective small-molecule inhibitor of the transforming growth factor-beta type I receptor (TGF-βRI, also known as ALK5). With an IC50 of 11 nM, this compound demonstrates approximately 10-fold greater potency than earlier generation TGF-β pathway inhibitors like Galunisertib (IC50=110 nM). This enhanced potency profile, combined with a favorable safety and tolerability spectrum, has positioned this compound as a promising therapeutic candidate for targeting the TGF-β signaling pathway in oncology applications. The drug has progressed through phase 1b clinical trials and is currently under investigation in multiple combination regimens across various cancer types [1] [2].
From a pharmaceutical perspective, this compound exhibits suitable pharmacokinetic properties for clinical development. Preclinical studies have demonstrated its bioavailability and metabolic stability, with tracer compounds [¹¹C]LR111 and [¹⁸F]EW-7197 developed for positron emission tomography (PET) imaging to visualize ALK5 receptor engagement in tumor models [3]. The drug follows target-mediated drug disposition kinetics, characterized by a two-compartment model with parallel first-order and Michaelis-Menten elimination. Clinical pharmacokinetic data from phase 1b trials revealed a Tmax of 1.3-1.5 hours and a half-life of approximately 3.5 hours, supporting its twice-daily dosing schedule in clinical applications [4].
This compound exerts direct antitumor effects through selective inhibition of ALK5 kinase activity, effectively blocking TGF-β-induced phosphorylation of Smad2/Smad3 and subsequent nuclear translocation of the Smad complex. This inhibition disrupts key oncogenic signaling pathways that drive tumor progression:
c-Myc Pathway Suppression: RNA sequencing analyses in osteosarcoma models revealed that this compound treatment significantly downregulates Myc target genes (v1 and v2 gene sets), which represent the most substantially inhibited pathways following treatment. TGF-β1-mediated upregulation of c-Myc signaling is effectively abrogated by this compound co-treatment, indicating a crucial mechanism for its antitumor activity [1].
Extracellular Matrix Modulation: In pancreatic ductal adenocarcinoma models, this compound potently reduces ECM components including collagens, fibronectin, and α-SMA, thereby disrupting the desmoplastic tumor stroma that contributes to chemoresistance and disease progression [5].
Metastasis Suppression: this compound inhibits migration and invasion capabilities across multiple cancer cell types through downregulation of EMT-inducing transcription factors (SNAIL/SLUG, ZEB1/ZEB2) and matrix metalloproteinases, effectively reducing the metastatic potential of tumor cells [6] [2].
The transformative potential of this compound in cancer immunotherapy stems from its ability to remodel the immunosuppressive tumor microenvironment through multifaceted effects on immune cell populations:
T-cell Enhancement: this compound treatment significantly reduces PD-1 expression on CD8+ T-cells and decreases PD-L1/PD-L2 levels on tumor cells, effectively reversing T-cell exhaustion and reinvigorating antitumor immunity. This is coupled with enhanced CD8+ T-cell cytotoxic activity, as evidenced by increased granzyme B and IFN-γ production [4] [7].
Myeloid Cell Reprogramming: In the osteosarcoma microenvironment, this compound treatment increases immune effectors (IFN-γ+ CD8+ T-cells and NK cells) while simultaneously suppressing immune inhibitors (M2-like tumor-associated macrophages and myeloid-derived suppressor cells), creating a more permissive environment for antitumor immune responses [8] [1].
NK Cell Activation: this compound counteracts TGF-β-mediated suppression of natural killer cells by restoring expression of activating receptors NKG2D and NKp30 and enhancing their cytotoxic function against tumor targets [2].
A landmark phase 1b clinical trial (NCT03143985) evaluated this compound in combination with pomalidomide for relapsed/refractory multiple myeloma patients who had received ≥2 prior lines of therapy. The study employed a 3+3 dose escalation design with four dose levels (60 mg qd, 120 mg qd, 100 mg bid, and 200 mg bid) of this compound administered on days 1-5, 8-12, 15-19, and 22-26 of 28-day cycles, concurrently with pomalidomide 4 mg daily on days 1-21 [4] [7].
Table 1: Clinical Efficacy of this compound in Multiple Myeloma Phase 1b Trial
| Parameter | Results | Historical Control (Pomalidomide alone) |
|---|---|---|
| 6-month Progression-Free Survival | 82% | 20% |
| Clinical Benefit Rate | 75% (15/20 patients) | Not reported |
| Best Response | PR: 4 patients; MR: 4 patients; SD: 7 patients | Variable |
| Maximum Tolerated Dose | 200 mg twice daily | Not applicable |
| Median Time to Response | 8 weeks | Not reported |
| Median Duration of Response | ~12 weeks | Not reported |
The trial established 200 mg twice daily as the maximum tolerated dose, with a manageable safety profile characterized primarily by hematological toxicities. Notably, the 82% progression-free survival at 6 months compared favorably to the approximately 20% expected with pomalidomide alone, demonstrating substantial clinical improvement in this heavily pretreated population [4].
Table 2: Preclinical Efficacy of this compound in Various Cancer Models
| Cancer Type | Model System | Combination Therapy | Key Findings | Proposed Mechanisms |
|---|---|---|---|---|
| Pancreatic Cancer | Orthotopic mouse model | Gemcitabine | Synergistic reduction in tumor volume and ECM components; attenuated metastasis | Inhibition of TGF-β/Smad2 pathway; reduced collagen, fibronectin, and α-SMA |
| Pancreatic Cancer | Syngeneic orthotopic model | T1-44 (PRMT5 inhibitor) | Significant survival improvement (60% survived >50 days); reduced invasion | Altered expression of migration and apoptosis genes; induced Btg2 tumor suppressor |
| Osteosarcoma | Mouse and human cell lines; in vivo models | Monotherapy | Significant inhibition of proliferation (IC50 0.8-2.1 μM); reduced pulmonary metastasis | c-Myc pathway inhibition; increased CD8+ T-cells and NK cells; decreased M2 macrophages |
| Multiple Myeloma | Patient-derived cells | Pomalidomide | Enhanced T-cell cytotoxicity; reduced PD-1+ CD8+ T-cells | Decreased TGF-β in bone marrow; reinvigoration of T-cell fitness |
The multifaceted role of TGF-β signaling in cancer pathogenesis provides a strong rationale for combination therapy approaches with this compound:
Immunomodulatory Drug Combinations: The successful combination of this compound with pomalidomide in multiple myeloma demonstrates the potential of pairing TGF-β inhibition with immune-stimulatory agents. This approach simultaneously targets tumor-intrinsic TGF-β signaling while enhancing T-cell-mediated immunity [4] [7].
Chemotherapy Synergism: Preclinical data in pancreatic cancer models show that this compound synergizes with gemcitabine by overcoming TGF-β-mediated chemoresistance and disrupting the dense extracellular matrix that limits drug penetration [5].
Epigenetic Therapy Integration: The combination of this compound with T1-44, a PRMT5 inhibitor, demonstrates enhanced efficacy against pancreatic tumors through simultaneous targeting of complementary pathways involved in tumor progression and invasion. This combination significantly altered genes involved in cell migration, extracellular matrix organization, and apoptotic processes [6].
Avoidance of Ineffective Combinations: Interestingly, in osteosarcoma models, co-treatment of this compound with immune checkpoint blockers (anti-PD-1/anti-PD-L1 antibodies) did not show synergistic effects, suggesting context-dependent interactions between TGF-β inhibition and checkpoint blockade that require further investigation [1].
Cell Viability Assay (XTT Method):
CD8+ T-cell Cytotoxicity Assessment:
Flow Cytometry Analysis of Immune Cell Populations:
The TGF-β signaling pathway and the mechanism of action of this compound can be visualized through the following schematic representation:
This compound inhibits ALK5 receptor kinase activity, blocking downstream Smad-dependent signaling and its protumorigenic effects.
The experimental workflow for evaluating this compound in preclinical models follows a systematic approach:
Comprehensive workflow for evaluating this compound from preclinical models to clinical translation.
This compound represents a promising therapeutic agent that uniquely targets both tumor-intrinsic signaling and the immunosuppressive microenvironment through potent inhibition of the TGF-β pathway. The compelling clinical data in multiple myeloma, combined with robust preclinical evidence across diverse tumor types, underscores its potential as an effective component in combination therapy regimens.
Future research directions should focus on several key areas:
This compound (development code TEW-7197) represents a significant advancement in targeted cancer therapy as a highly potent, selective, and orally-available small molecule inhibitor of the transforming growth factor-beta type I receptor kinase (TGF-βRI/ALK5). This inhibitor has emerged as a promising therapeutic approach for various malignancies, particularly those characterized by TGF-β pathway dysregulation, which plays a crucial role in tumor progression, metastasis, and immunosuppression. Developed by Medpacto (Seoul, South Korea), this compound has progressed through preclinical development to multiple clinical trials, demonstrating acceptable safety profiles and encouraging efficacy signals in early-phase studies across various cancer types including multiple myeloma, pancreatic cancer, and colorectal carcinoma [1] [2] [3].
The therapeutic rationale for targeting the TGF-β pathway stems from its dual role in carcinogenesis—acting as a tumor suppressor in early-stage disease while functioning as a tumor promoter in established malignancies. In advanced cancers, TGF-β signaling enhances tumor growth, promotes epithelial-to-mesenchymal transition (EMT), stimulates angiogenesis, induces drug resistance, and suppresses host immune responses against tumors [4]. The immunosuppressive functions of TGF-β within the tumor microenvironment include inhibition of cytotoxic T-cell and NK cell activity, induction of regulatory T-cells (Tregs), and impairment of antigen-presenting cell function, collectively facilitating immune evasion [4]. This compound addresses these multifaceted oncogenic functions by specifically inhibiting the TGF-β type I receptor kinase, thereby blocking downstream Smad-dependent signaling cascades and their associated protumorigenic effects [1] [2].
Table 1: Basic drug profile of this compound
| Parameter | Specification |
|---|---|
| Development Code | TEW-7197 |
| Generic Name | This compound |
| Drug Class | Small molecule TGF-β receptor I kinase inhibitor |
| Molecular Target | ALK5 (TGF-βRI) with additional activity against ALK4 |
| Administration Route | Oral |
| Developer | Medpacto, Seoul, South Korea |
| Clinical Stage | Phase 1b/2 trials in multiple cancer types |
| Key Combination Partners | Pomalidomide, gemcitabine, PRMT5 inhibitors, immune checkpoint inhibitors |
This compound demonstrates favorable pharmacokinetic properties with a time to maximum concentration (Tmax) of approximately 1.3-1.5 hours and a half-life (t1/2) of 3.3-3.5 hours based on clinical data. The drug exhibits dose-proportional exposure with an AUCobs of 4251.8 ± 1307.6 ng/mL·h at the 200 mg twice daily dose level [2]. In comparative profiling studies, this compound has demonstrated significantly enhanced potency over earlier-generation TGF-β pathway inhibitors such as galunisertib, with a dissociation constant (Kd) of approximately 4 nM for ALK5 compared to 52 nM for galunisertib [3]. This improved target affinity, combined with an acceptable safety profile observed in clinical trials to date, positions this compound as a promising second-generation TGF-β pathway inhibitor with potential applications across multiple oncology indications.
The TGF-β signaling cascade represents a critical cellular pathway that regulates fundamental processes including proliferation, differentiation, apoptosis, motility, invasion, extracellular matrix production, angiogenesis, and immune responses [4]. In the canonical pathway, TGF-β ligands (TGF-β1, 2, and 3) bind to tetrameric receptor complexes composed of TGF-β receptor types I and II (TGF-βRI and TGF-βRII), which possess intrinsic serine/threonine kinase activity. Upon ligand binding, TGF-βRII phosphorylates and activates TGF-βRI, which subsequently phosphorylates Smad2/Smad3 proteins. These activated R-Smads then form complexes with Smad4 and translocate to the nucleus where they function as transcription factors regulating the expression of numerous target genes involved in both tumor-suppressing and tumor-promoting activities [1] [4].
In normal epithelial cells and early-stage tumors, TGF-β signaling exerts tumor-suppressive effects primarily through cell-cycle arrest in G1 phase via induction of cyclin-dependent kinase inhibitors p15, p21, and p57, along with pro-apoptotic factors including Bim, DAPK, and GADD45β [4]. However, in advanced cancers, the pathway undergoes a functional switch to promote tumor-enhancing activities including epithelial-mesenchymal transition (EMT) through induction of transcription factors such as SNAIL, SLUG, ZEB1, and ZEB2; stimulation of angiogenesis via vascular endothelial growth factor (VEGF) induction; enhancement of metastatic potential through matrix metalloproteinase (MMP) production; and suppression of antitumor immunity through multiple mechanisms [4].
This compound functions as a competitive ATP-binding site inhibitor that specifically targets the intracellular kinase domain of TGF-βRI (ALK5), thereby preventing receptor autophosphorylation and subsequent activation of downstream Smad signaling cascades [1] [3]. The drug exhibits high binding affinity for ALK5 with a Kd of approximately 4 nM, and also demonstrates activity against the related activin receptor-like kinase 4 (ALK4) with a Kd of 13 nM [3]. By blocking TGF-βRI kinase activity, this compound effectively inhibits the phosphorylation of Smad2 and Smad3, preventing the formation of transcriptionally active R-Smad/Smad4 complexes and their nuclear translocation [1] [2]. This mechanism ultimately leads to the suppression of TGF-β-responsive gene expression programs that drive cancer progression, including those involved in EMT, extracellular matrix remodeling, and creation of an immunosuppressive tumor microenvironment.
The immunomodulatory consequences of TGF-β pathway inhibition represent a particularly significant aspect of this compound's mechanism of action. Preclinical and clinical data demonstrate that this compound treatment reduces expression of immune checkpoint molecules including PD-1 on CD8+ T-cells and PD-L1/PD-L2 on tumor cells, reinvigorates cytotoxic T-lymphocyte activity, enhances NK cell function, and counteracts Treg-mediated immunosuppression [1] [2] [4]. These immunorestorative effects provide a strong rationale for combining this compound with other immunotherapeutic agents, including immune checkpoint inhibitors, to overcome resistance mechanisms in poorly immunogenic tumors.
Figure 1: this compound inhibition of TGF-β signaling pathway. This compound binds to TGF-β receptor I kinase domain, blocking Smad2/3 phosphorylation and subsequent pro-tumor gene expression.
A significant body of clinical evidence for this compound originates from a phase 1b clinical trial (NCT03143985) investigating the combination of this compound with pomalidomide in relapsed and/or refractory multiple myeloma (RRMM) patients who had received ≥2 prior lines of chemoimmunotherapy [1] [2]. This single-center, single-arm study employed a classical 3+3 dose escalation design to evaluate safety, tolerability, and preliminary efficacy. The dosing schedule involved this compound administration for five consecutive days weekly for four weeks (days 1-5, 8-12, 15-19, 22-26) in 28-day cycles, with pomalidomide given at 4 mg daily on days 1-21 [1]. The study established 200 mg twice daily as the maximum tolerated dose without observed dose-limiting toxicities at lower dose levels (60 mg qd, 120 mg qd, and 100 mg bid) [2].
Table 2: Efficacy outcomes from phase 1b trial of this compound + pomalidomide in RRMM
| Efficacy Parameter | Results | Historical Control (Pomalidomide Alone) |
|---|---|---|
| 6-Month Progression-Free Survival (PFS-6) | 82% | ~20% |
| Clinical Benefit Rate | 75% (15/20 patients) | Not reported |
| Best Response (IMWG Criteria) | ||
| - Partial Response (PR) | 20% (4 patients) | |
| - Minimal Response (MR) | 20% (4 patients) | |
| - Stable Disease (SD) | 35% (7 patients) | |
| - Disease Progression (PD) | 25% (5 patients) | |
| Median Time to Response | 8 weeks | |
| Median Duration of Response | ~12 weeks |
The trial demonstrated remarkable efficacy signals with this compound combination therapy achieving 82% progression-free survival at 6 months (PFS-6), substantially exceeding the approximately 20% PFS-6 historically observed with pomalidomide alone in similar patient populations [2]. The clinical benefit rate (encompassing complete response, very good partial response, partial response, minimal response, and stable disease) reached 75% across all dose levels, with responses observed even in heavily pretreated patients who had received a median of 2 prior lines of therapy [1] [2]. Importantly, correlative translational studies conducted alongside the clinical trial provided mechanistic insights, demonstrating that this compound treatment reduced TGF-β levels in patient bone marrow, decreased PD-1 expression on CD8+ T-cells, and reduced PD-L1/PD-L2 expression on patient CD138+ plasma cells, consistent with its proposed mechanism of reversing tumor-mediated immunosuppression [1].
The safety analysis from the phase 1b trial indicated that this compound combined with pomalidomide was generally well-tolerated with a manageable adverse event profile [2]. The most common hematological adverse events included grade 3 decreases in white blood cells (55% of patients), decreased neutrophils (20% grade 4), while non-hematological toxicities were generally mild to moderate in severity [2]. A single dose-limiting toxicity event (grade 4 hepatotoxicity) was reported, but there were no treatment-related deaths within 30/90 days of treatment [2]. This favorable safety profile enabled prolonged drug administration in responding patients, with some patients receiving up to 12 cycles of combination therapy [1] [2].
Substantial preclinical evidence supports the therapeutic potential of this compound in combination with various targeted and cytotoxic agents across multiple cancer types, with particularly compelling data in pancreatic ductal adenocarcinoma (PDAC). In orthotopic mouse models of pancreatic cancer, the combination of this compound with T1-44 (a PRMT5 inhibitor) demonstrated profound synergistic activity, significantly reducing tumor size and surrounding tissue invasion while dramatically improving long-term survival compared to either agent alone [5]. Specifically, the combination treatment resulted in greater than 90% reduction in average tumor area compared to vehicle-treated controls, with 60% of mice surviving more than 50 days in the combination group compared to no survival benefit with single-agent treatment [5].
RNA sequencing analysis of tumor tissues from these models revealed that the combination of this compound and T1-44 significantly altered the expression of genes involved in critical cancer progression pathways including cell migration, extracellular matrix organization, angiogenesis, and apoptotic processes [5]. The combination treatment markedly downregulated pro-tumorigenic genes including Mmp9, Cxcl12, Cdh1, Fap, Itga6, Mdk, Aif1, and Mif, while upregulating the perforin gene Prf1, potentially enhancing natural killer cell activity [5]. Additionally, the study identified Btg2, a known tumor suppressor factor, as being markedly induced by the combination treatment, with subsequent functional validation demonstrating that Btg2 overexpression inhibited epithelial-mesenchymal transition (EMT), blocked cell migration, and promoted cancer cell death [5].
Further supporting its application in pancreatic cancer, this compound has demonstrated synergistic activity with gemcitabine, a standard chemotherapeutic agent for PDAC [6]. Research has shown that TGF-β signaling contributes to the rapidly acquired resistance and incomplete response to gemcitabine in pancreatic cancer, while this compound co-treatment significantly sensitized pancreatic cancer cells to gemcitabine by synergistically inhibiting viability [6]. The combination significantly attenuated the expression of major extracellular matrix components including collagens, fibronectin, and α-SMA, resulting in potent induction of mitochondrial-mediated apoptosis, enhanced gemcitabine-mediated cytotoxicity, and inhibition of tumor ECM accumulation [6]. Additionally, the combination decreased metastatic potential through inhibition of migration and invasion in vitro, and significantly suppressed tumor growth in orthotopic pancreatic cancer models in vivo [6].
Cell viability assays to evaluate this compound effects typically employ the XTT colorimetric method, which measures metabolic activity as a surrogate for cell viability [1]. The standard protocol involves seeding approximately 5,000 cells per well in 96-well plates containing complete RPMI media without phenol red, followed by treatment with this compound at specified concentrations for 72 hours under standard cell culture conditions. After the incubation period, activated XTT reagent (50 μL) is added to each well, followed by additional incubation for 3 hours at 37°C. Absorbance is then measured at 475nm, with results normalized to untreated control cells to determine percentage viability [1]. For combination studies with other agents (e.g., chemotherapeutics, targeted therapies), standard synergy analysis methods such as the Chou-Talalay method are recommended to calculate combination indices and determine whether drug interactions are additive, synergistic, or antagonistic.
Flow cytometry protocols for immunophenotyping of patient-derived cells involve collecting bone marrow samples and isolating mononuclear cells (BMMCs) through density gradient centrifugation followed by RBC lysis [1]. Specific cell populations (e.g., CD138+ plasma cells, CD8+ T-cells) can be isolated using immunomagnetic selection kits such as the EasySep human CD138 positive selection kit II or EasySep direct human CD8+ T-cell isolation kit [1]. For surface marker analysis, approximately 10^6 cells per assay are washed and resuspended in 100 μL FACS staining buffer containing fluorochrome-conjugated antibodies and respective isotype controls, followed by incubation at room temperature for 15 minutes and three washes before acquisition on a flow cytometer [1]. Key immunomodulatory markers to assess include PD-1, PD-L1, PD-L2, and activation markers on T-cell subsets.
Table 3: Preclinical dosing regimens of this compound in animal models
| Cancer Model | Combination Agent | This compound Dose | Administration Schedule | Key Findings |
|---|---|---|---|---|
| Orthotopic Pancreatic (Panc02) | T1-44 (PRMT5 inhibitor) | Not specified | Oral administration | Significant survival benefit, reduced tumor invasion |
| Orthotopic Pancreatic | Gemcitabine | Not specified | Oral administration | Suppressed tumor growth, reduced metastasis |
| Colorectal Cancer Liver Metastasis | Anti-PD1 immunotherapy | 50 mg/kg (estimated) | Twice daily | Eradicated liver metastases |
| Syngeneic Breast Cancer | Not reported | 2.5 mg/kg | Daily | Suppressed progression, enhanced CTL responses |
The clinical dosing schedule established in the phase 1b trial for multiple myeloma involves this compound administration for five consecutive days weekly for four weeks (days 1-5, 8-12, 15-19, 22-26) in 28-day cycles, with a two-day rest period included each week [1] [2]. This intermittent scheduling strategy may help manage potential long-term toxicities while maintaining therapeutic efficacy. For preclinical studies, daily oral administration has been commonly employed, with doses typically ranging from 2.5-50 mg/kg depending on the specific cancer model and combination partners [5] [4].
Figure 2: Clinical trial workflow for this compound phase 1b study in relapsed/refractory multiple myeloma (RRMM)
The clinical development program for this compound encompasses multiple cancer types, with ongoing trials investigating its potential in combination with standard therapies and novel agents. Current clinical trials registered on ClinicalTrials.gov include investigations in multiple myeloma (NCT03143985), pancreatic cancer, non-small cell lung cancer, advanced colorectal cancer, and other solid tumors [5] [4]. The promising early-phase clinical data, particularly the significant improvement in PFS-6 observed in RRMM patients receiving this compound plus pomalidomide compared to historical controls, provides strong rationale for continued development in larger randomized trials [1] [2].
Future research directions should focus on several key areas. First, biomarker development is crucial to identify patient populations most likely to benefit from this compound therapy, potentially including measures of TGF-β pathway activation, tumor microenvironment characteristics, or specific genetic alterations [4]. Second, rational combination strategies with immunotherapeutic agents, particularly immune checkpoint inhibitors, warrant expanded investigation based on strong preclinical evidence supporting synergistic activity [4] [3]. Third, optimization of dosing schedules to maximize antitumor efficacy while minimizing potential long-term toxicities requires further exploration, including intermittent versus continuous dosing regimens [1] [2]. Finally, expanded evaluation in fibrosis-associated malignancies and other TGF-β-driven pathologies may uncover additional therapeutic applications for this promising targeted agent.
Vactosertib (TEW-7197) is a highly potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase (also known as activin receptor-like kinase 5 or ALK5). As an investigational therapeutic agent, it represents a promising approach to targeting the TGF-β signaling pathway, which plays a critical role in cancer progression, metastasis, and immunosuppression. This compound has demonstrated favorable pharmacokinetic properties in preclinical and clinical studies, with rapid absorption (median Tmax of 1.2-1.5 hours) and a relatively short half-life (median t1/2 of 3.0-3.5 hours), supporting twice-daily dosing regimens to maintain therapeutic concentrations [1] [2].
The current development status of this compound encompasses both preclinical investigations and early-phase clinical trials across multiple oncology indications. According to the most recent data, there have been 20 clinical trials registered for this compound, with the most recent being a Phase 1 trial initiated in June 2021. The drug is being evaluated across various cancer types, with colorectal neoplasms, adenocarcinoma, and general neoplasms representing the most common disease conditions in clinical investigations [3]. The intellectual property portfolio for this compound is substantial, with 43 United States patents and 80 international patents protecting this investigational compound, reflecting significant commercial and therapeutic interest [3].
Table 1: this compound Development Status Overview
| Development Aspect | Current Status |
|---|---|
| Primary Mechanism | TGF-β Type I Receptor Kinase Inhibitor |
| Route of Administration | Oral |
| Clinical Trial Phase | Phase 1/2 (Most Recent: June 2021) |
| Total Clinical Trials | 20 |
| Patent Protection | 43 US Patents, 80 International Patents |
| Leading Development Sponsors | MedPacto, Inc., Yonsei University, Samsung Medical Center |
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, apoptosis, motility, invasion, extracellular matrix production, angiogenesis, and immune responses. In normal physiological conditions, TGF-β acts as a tumor suppressor by halting the cell cycle at G1 to reduce proliferation, inducing differentiation, and promoting apoptosis in healthy cells. However, in oncogenically activated cells, this homeostatic action is diverted along alternate pathways, and TGF-β signaling becomes deregulated, resulting in its function as a tumor promoter in advanced cancers [4].
This compound exerts its pharmacological activity through highly selective inhibition of the TGF-β type I receptor kinase (ALK5), thereby suppressing the downstream Smad-dependent signaling cascade. The molecular sequence of events in TGF-β signaling and this compound's intervention point can be visualized as follows:
Figure 1: TGF-β Signaling Pathway and this compound Mechanism of Action
The context-dependent nature of TGF-β signaling presents both a challenge and opportunity for therapeutic intervention. In the tumor microenvironment, TGF-β overload drives several pro-tumorigenic processes, including:
This compound effectively counteracts these processes by blocking the upstream activator of this signaling cascade, making it a promising therapeutic candidate for aggressive and metastatic cancers.
Preclinical studies have demonstrated consistent antiproliferative activity of this compound across multiple cancer cell lines. The compound exhibits direct tumor-intrinsic effects by inducing apoptosis and inhibiting TGF-β-mediated cellular processes that drive malignancy.
In multiple myeloma models, this compound monotherapy significantly reduced tumor cell viability through induction of apoptosis. Treatment with this compound at concentrations of approximately 700-750 nM demonstrated anti-myeloma activity in primary patient-derived multiple myeloma cells, confirming its potential clinical utility in hematologic malignancies [5]. The drug effectively inhibited TGF-β-induced activation of Smad2/3 in both human RPMI8226 and U266 multiple myeloma cell lines, disrupting the key signaling pathway that promotes disease progression [5].
In breast cancer models, TGF-β1 signaling is hyperactivated, driving cancer progression and metastasis. This compound has been shown to inhibit cell migration and invasion in preclinical studies, potentially through interference with SMAD7 regulation. Novel regulators of SMAD7, including OTU domain-containing protein 1 (OTUD1) and ubiquitin-specific protease 26 (USP26), attenuate TGF-β1-mediated aggressive phenotypes in breast cancer, suggesting complementary mechanisms through which this compound may exert its effects [4].
In pancreatic cancer models, this compound demonstrated synergistic effects when combined with other targeted agents. While detailed IC50 values for this compound monotherapy in pancreatic cell lines were not explicitly provided in the search results, combination approaches showed significant enhancement of anticancer efficacy [6].
Table 2: In Vitro Efficacy of this compound Across Cancer Models
| Cancer Type | Cell Lines/Models Tested | Key Findings | Effective Concentration |
|---|---|---|---|
| Multiple Myeloma | RPMI8226, U266, 5T33MM, primary patient cells | Induced apoptosis, inhibited Smad2/3 phosphorylation | ~700-750 nM (primary cells) |
| Breast Cancer | Not specified (literature review) | Inhibited migration and invasion, attenuated aggressive phenotypes | Not specified |
| Pancreatic Cancer | Panc02 (murine), SNU2491 (human) | Synergistic reduction in viability in combination with PRMT5 inhibitor | Not specified |
This compound has demonstrated compelling in vivo antitumor activity across multiple animal models, supporting its translational potential for cancer therapy.
In the immunocompetent syngeneic 5T33MM mouse model of multiple myeloma, this compound monotherapy significantly inhibited tumor progression as measured by both peripheral blood monoclonal protein concentration and bioluminescence imaging [5]. Treatment resulted in prolonged survival, prevention of weight loss, and improved bone health as evidenced by increased trabecular bone thickness in myeloma-bearing mice [5]. These findings are particularly relevant given the prevalence of osteolytic bone disease in multiple myeloma patients.
In breast cancer metastasis models, this compound effectively inhibited breast-to-lung metastasis, demonstrating its potential to control metastatic spread [2]. Similarly, in pancreatic cancer models, this compound combination therapy showed remarkable efficacy. When combined with T1-44 (a PRMT5 inhibitor), this compound significantly reduced tumor size and surrounding tissue invasion in a syngeneic orthotopic pancreas tumor model [6]. This combination therapy resulted in dramatically improved long-term survival, with 60% of mice surviving more than 50 days compared to no survival benefit in single-agent treatment groups [6].
This compound monotherapy and in combination demonstrated significant effects on the tumor microenvironment and immune cell populations:
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Dosing Regimen | Key Efficacy Findings | Impact on Tumor Microenvironment |
|---|---|---|---|
| Multiple Myeloma (5T33MM) | Not specified | Inhibited tumor progression, prolonged survival, increased trabecular bone thickness | Reduced MDSCs in bone marrow, decreased Tregs in spleen |
| Pancreatic Cancer (Orthotopic) | Combination with T1-44 PRMT5 inhibitor | 90% reduction in tumor area, 60% long-term survival at 50 days | Altered expression of migration and apoptosis genes |
| Breast Cancer Metastasis | Not specified | Inhibited breast-to-lung metastasis | Not specified |
The synergistic potential of this compound with other therapeutic agents has been extensively evaluated in preclinical models, revealing enhanced antitumor efficacy through complementary mechanisms of action.
In multiple myeloma models, the combination of this compound with pomalidomide (an immunomodulatory drug) demonstrated enhanced antitumor activity compared to either agent alone [5]. This combination was particularly effective in the Cereblon-negative immunocompetent 5T33MM model, suggesting that the synergistic effect operates through Cereblon-independent mechanisms [5]. The combination therapy attenuated TGF-β activation of Smad2/3 while leveraging the immunomodulatory effects of pomalidomide, resulting in comprehensive suppression of tumor-promoting pathways.
In pancreatic cancer models, the combination of this compound with T1-44 (a PRMT5 inhibitor) demonstrated remarkable synergy. RNA sequencing analysis of tumors from the combination treatment group revealed significant alterations in the expression of genes involved in cancer progression pathways, including cell migration, extracellular matrix organization, and apoptotic processes [6]. Specifically, the combination therapy:
The synergistic effects observed with this compound combinations can be attributed to simultaneous targeting of complementary pathways:
To facilitate replication and further investigation of this compound's preclinical efficacy, this section provides detailed methodologies for key experiments cited in the search results.
Objective: To evaluate the direct antiproliferative effects of this compound on cancer cell lines.
Methodology:
Additional Notes: For apoptosis detection, annexin V/propidium iodide staining followed by flow cytometry analysis is recommended as a complementary assay.
Objective: To evaluate the efficacy of this compound alone and in combination with PRMT5 inhibitor in a physiologically relevant pancreatic cancer model.
Methodology:
Objective: To evaluate the effect of this compound on immune cell populations in the tumor microenvironment.
Methodology:
The comprehensive preclinical data on this compound support its continued development as a promising therapeutic agent for multiple cancer types. The dual mechanism of action—direct antitumor effects and modulation of the immunosuppressive tumor microenvironment—positions this compound as a versatile candidate for both monotherapy and combination regimens.
Early-phase clinical trials have begun to validate the preclinical findings for this compound. A phase 1b trial in relapsed/refractory multiple myeloma patients demonstrated that this compound combined with pomalidomide was well-tolerated and showed promising efficacy, with an 82% progression-free survival rate at 6 months compared to historical controls of 20% with pomalidomide alone [1]. The maximum tolerated dose was established at 200 mg twice daily, with manageable adverse events primarily consisting of hematological toxicities [1].
The translational relevance of this compound is further supported by its observed effects on the human immune system. In clinical samples, this compound treatment reduced PD-1 expression on CD8+ T-cells and decreased PD-L1/PD-L2 on patient CD138+ cells, indicating its ability to reverse critical mechanisms of immune exhaustion in cancer patients [7].
Despite the promising preclinical and early clinical data, several challenges remain in the development of this compound and other TGF-β pathway inhibitors:
Future research directions should focus on expanding the evaluation of this compound to additional cancer types, optimizing combination regimens with emerging immunotherapies and targeted agents, and developing robust biomarkers to guide clinical application.
This compound is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-Beta Receptor Type I (TGFBR1, also known as ALK5) [1] [2]. It has shown promise in clinical trials for various solid tumors and hematologic malignancies, often in combination with other therapies [2] [3] [4]. The reliable quantification of a drug in biological matrices is a cornerstone of pharmaceutical development.
A specific, sensitive, and fully validated bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed for this purpose. This method is crucial for determining pharmacokinetic (PK) parameters, which describe how the body absorbs, distributes, metabolizes, and excretes a drug [5].
The following section summarizes the core experimental parameters and the validation results for the LC-MS/MS quantification of this compound, as established in the search results.
Table 1: Instrumental Parameters for LC-MS/MS Analysis
| Parameter | Specification |
|---|---|
| LC-MS/MS System | Waters LC-MS/MS System [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) [5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) [5] |
| Analytical Column | Agilent XDB C18 (50 × 2.1 mm, 5 µm) [5] |
| Mobile Phase | 0.2% Formic Acid : Acetonitrile (70:30, v/v) [5] |
| Flow Rate | 0.8 mL/min [5] |
| MRM Transitions | this compound: m/z 400.23 → 289.19 [5] Cabozantinib (IS): m/z 502.13 → 323.07 [5] |
Table 2: Bioanalytical Method Validation Data
| Validation Parameter | Result |
|---|---|
| Guideline Compliance | M10 Bioanalytical Method Validation, USFDA [5] |
| Linear Range | 1.0 - 1000.0 ng/mL [5] |
| Sensitivity (LLOQ) | 1.0 ng/mL [5] |
| Linearity (r²) | 0.999 [5] |
| Accuracy | 91.60% - 100.70% [5] |
| Stability | Stable across all freeze-thaw cycles tested [5] |
While the search results do not detail the exact sample preparation procedure, a typical protein precipitation protocol for plasma samples in such assays can be outlined as follows:
This validated method has been successfully applied to determine the pharmacokinetic profile of this compound in rat plasma [5]. The parameters listed in the search results, while from a clinical study in humans, illustrate the type of PK data this method can generate [2].
Table 3: Representative Pharmacokinetic Parameters of this compound*
| Parameter | Value (100 mg) | Value (200 mg) |
|---|---|---|
| T~max~ (Time to C~max~) | 1.3 ± 0.5 h | 1.5 ± 1.0 h |
| t~1/2~ (Half-life) | 3.5 ± 0.4 h | 3.3 ± 1.3 h |
| AUC~obs~ (Area Under Curve) | 6175.5 ± 1349.7 ng/mL·h | 4251.8 ± 1307.6 ng/mL·h |
Data adapted from a human clinical study for illustrative purposes [2].
The following diagram illustrates the TGF-β signaling pathway that this compound targets, providing context for its mechanism of action.
Diagram Title: this compound Inhibition of TGF-β Signaling Pathway
The experimental workflow for the bioanalysis of this compound, from sample collection to data reporting, is summarized below.
Diagram Title: LC-MS/MS Workflow for this compound Bioanalysis
The LC-MS/MS method detailed here provides a robust, sensitive, and fully validated framework for the quantitative analysis of this compound in rat plasma. Its successful application in pharmacokinetic studies makes it an essential tool for researchers and drug development professionals working on the preclinical and clinical development of this compound and related compounds.
This compound (TEW-7197) represents a novel class of orally bioavailable inhibitors targeting the transforming growth factor-beta (TGF-β) type I receptor, specifically activin receptor-like kinase 5 (ALK5). This small molecule therapeutic has demonstrated significant promise in preclinical models for various conditions including cancer, fibrotic diseases, and inflammatory conditions such as ulcerative colitis. The mechanism of action involves specific blockade of TGF-β-mediated Smad2/3 phosphorylation, thereby interrupting the downstream signaling cascade that promotes disease progression.
Conventional immediate-release formulations of this compound face significant pharmacokinetic limitations that impact therapeutic efficacy. Clinical data from phase I trials in patients with advanced solid tumors revealed that this compound administered as immediate-release tablets exhibits unfavorable pharmacokinetics, characterized by rapid absorption (median Tmax = 1.2 hours) and quick elimination (median t½ = 3.2 hours). This profile results in a short duration above therapeutically effective concentrations and potentially toxic peak concentrations, necessitating frequent dosing to maintain target coverage [1] [2]. These challenges are further compounded by the physicochemical properties of this compound, which is a weakly basic, highly lipophilic compound with pH-dependent solubility—soluble in acidic gastric environments but insoluble at neutral-to-basic intestinal pH [3].
To address these limitations, researchers have developed specialized modified-release formulations that optimize this compound's pharmacokinetic profile. The most promising approach utilizes a bentonite-based delivery system that enables sustained drug release and targeted delivery to the lower gastrointestinal tract, particularly beneficial for treating ulcerative colitis where the pathological lesions are primarily colonic [4] [3]. This application note provides detailed methodologies for formulating bentonite-based this compound and comprehensive protocols for pharmacokinetic profiling in rodent models.
The optimal drug-carrier ratio must be determined empirically to maximize both adsorption efficiency and total drug loading capacity:
Experimental optimization demonstrated that ratios between 1:10 and 1:5 provide the optimal balance, with adsorption efficiency >80% and substantial drug loading capacity [3]. The adsorption mechanism involves cationic this compound incorporation into the negatively-charged interlayer space of montmorillonite (the primary component of bentonite) through cationic exchange and electrostatic interactions [3].
Table 1: Quality Control Specifications for Bentonite-Based this compound Formulation
| Parameter | Specification | Analytical Method |
|---|---|---|
| Drug Content | 95-105% of labeled claim | HPLC-UV at 320 nm |
| Adsorption Efficiency | >80% | Calculation from supernatant analysis |
| Moisture Content | <2% | Karl Fischer titration |
| pH-dependent Release | <20% at pH 1.2; >95% at pH 7.4 | USP dissolution apparatus |
Animal models should be selected based on the targeted disease indication. For ulcerative colitis studies, the dextran sulfate sodium (DSS)-induced colitis model in Balb/c or C57BL/6 mice is most appropriate, while for fibrosis studies, rat models of Peyronie's disease have been successfully utilized [3] [5].
Ethical considerations and institutional animal care and use committee (IACUC) approval must be obtained prior to study initiation. Animals should be housed under controlled conditions (temperature: 22±2°C, humidity: 50±10%, 12-hour light/dark cycle) with free access to standard laboratory diet and water, except for specified fasting periods before dosing.
Administration approach: Oral gavage using appropriate dosing vehicles
Dosing regimens:
Blood sampling schedule: Collect approximately 100-150 μL blood samples at predetermined time points:
Sample processing: Immediately centrifuge blood samples at 8,000 × g for 10 minutes at 4°C, transfer plasma to clean tubes, and store at -80°C until analysis
For comprehensive tissue distribution analysis:
The following workflow diagram illustrates the complete experimental design for assessing the pharmacokinetics and efficacy of the bentonite-based this compound formulation in rodent models:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and specificity for this compound quantification in biological matrices:
Chromatographic conditions:
Mass spectrometric detection:
Sample preparation:
The method should be fully validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability. The calibration range typically spans from 1-2000 ng/mL, covering expected plasma concentrations in rodent studies [3].
Non-compartmental analysis (NCA) using validated software (e.g., Phoenix WinNonlin) should be performed to derive standard pharmacokinetic parameters:
Table 2: Key Pharmacokinetic Parameters for Comparison Between Formulations
| Parameter | Definition | Comparison Method |
|---|---|---|
| C~max~ | Maximum plasma concentration | Student's t-test or Mann-Whitney U test |
| T~max~ | Time to reach C~max~ | Non-parametric statistical tests |
| AUC~0-t~ | Area under the curve from zero to last measurable time point | Analysis of variance (ANOVA) |
| AUC~0-∞~ | Area under the curve from zero to infinity | Analysis of variance (ANOVA) |
| t~½~ | Terminal elimination half-life | Student's t-test |
| MRT | Mean residence time | Student's t-test |
For advanced analysis, population pharmacokinetic modeling using nonlinear mixed-effects modeling (NONMEM) can be employed to characterize variability and identify covariates influencing this compound pharmacokinetics. A previously published population model identified a two-compartment structure with first-order absorption and absorption lag time as appropriate for this compound [6].
The bentonite-based formulation demonstrates pH-dependent release characteristics that are crucial for targeted colonic delivery:
This differential release profile enables targeted delivery to colitis lesions predominantly located in the colon while reducing systemic exposure and potential peak-related toxicity [4] [3].
Table 3: Expected Pharmacokinetic Parameters of this compound in Rodent Models
| Parameter | Immediate-Release Formulation | Bentonite-Based Modified-Release | Change (%) |
|---|---|---|---|
| C~max~ (ng/mL) | 358 ± 24 | 120 ± 21 | -52.5% |
| T~max~ (h) | 0.6 ± 0.1 | 1.8 ± 0.3 | +300% |
| AUC~0-24~ (h·ng/mL) | 2150 ± 320 | 1980 ± 285 | -7.9% |
| t~½~ (h) | 3.2 ± 0.5 | 5.8 ± 0.9 | +81% |
| Relative Bioavailability | 1.0 (reference) | 0.92 ± 0.08 | -8% |
The significantly extended T~max~ and reduced C~max~ without substantial compromise in overall exposure (AUC) demonstrate the modified-release characteristics of the bentonite-based formulation. This flattened concentration-time profile translates to reduced peak-related toxicity while maintaining therapeutic coverage.
In DSS-induced colitis models, the improved pharmacokinetic profile correlates with enhanced efficacy:
The following diagram illustrates how the bentonite-based formulation modulates this compound pharmacokinetics to enhance target site delivery:
Table 4: Troubleshooting Guide for this compound Pharmacokinetic Studies
| Challenge | Potential Cause | Solution |
|---|---|---|
| High variability in PK parameters | Incomplete dissolution of formulation | Uniformly suspend formulation using 0.5% CMC with continuous stirring |
| Double peaks in concentration profile | Enterohepatic recirculation | Extend sampling period to 48 hours; confirm with bile duct cannulation studies if necessary |
| Poor adsorption to bentonite | Suboptimal pH during complex formation | Maintain pH between 6.5-7.0 during adsorption process |
| Low bioavailability | Precipitation at intestinal pH | Consider alternative carriers or inclusion of pH-modifiers in formulation |
The pharmacokinetic profiling protocols can be adapted to specialized disease models:
The comprehensive pharmacokinetic profiling protocols outlined in this application note provide researchers with robust methodologies for characterizing the unique absorption and distribution properties of bentonite-based modified-release this compound formulations in rodent models. The pH-dependent release characteristics of this formulation enable targeted delivery to the lower gastrointestinal tract, making it particularly suitable for treating ulcerative colitis while simultaneously improving the pharmacokinetic profile by reducing peak concentrations and extending duration of exposure.
The significant pharmacokinetic improvements (52.5% reduction in C~max~, 3-fold extension in T~max~) demonstrated by the bentonite-based formulation address the fundamental limitations of conventional immediate-release this compound, potentially translating to enhanced therapeutic outcomes with reduced toxicity. These protocols establish a standardized approach for preclinical evaluation of novel this compound formulations, facilitating comparison across studies and accelerating the development of optimized delivery systems for this promising therapeutic agent.
The search results do not provide specific dosing schedules for Vactosertib (also known as TEW-7197 or EW-7197) in animal models like mice or rats. While one publication mentions that oral treatment with a TGF-β type I receptor inhibitor (EW-7197) suppressed melanoma progression in a murine model, it does not detail the dosage used [1]. Another paper focuses on the molecular structure and in vitro activity of new inhibitor compounds, not on in vivo dosing protocols [2].
The clinical trial that established the human dosing schedule followed a structured workflow from patient enrollment to analysis. The diagram below outlines this process.
Understanding the drug's pharmacokinetic (PK) properties is crucial for justifying a twice-daily dosing regimen. The following PK data was reported in the clinical trial at different dose levels [1]:
| PK Parameter | 100 mg Dose | 200 mg Dose |
|---|---|---|
| Time to Max Concentration (T~max~) | 1.3 ± 0.5 h | 1.5 ± 1.0 h |
| Elimination Half-Life (t~1/2~) | 3.5 ± 0.4 h | 3.3 ± 1.3 h |
| Area Under the Curve (AUC~obs~) | 6175.5 ± 1349.7 ng/mL·h | 4251.8 ± 1307.6 ng/mL·h |
The short elimination half-life of approximately 3.5 hours supports the need for a twice-daily dosing schedule to maintain effective drug concentrations throughout the treatment period [1].
1. Executive Summary
Vactosertib (TEW-7197) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) type I receptor kinase (also known as ALK5). By blocking the TGF-β signaling pathway, this compound counteracts key pro-tumorigenic processes, including immunosuppression, epithelial-mesenchymal transition (EMT), extracellular matrix (ECM) remodeling, and the development of therapy resistance [1] [2] [3]. These mechanisms provide a strong rationale for its combination with cytotoxic chemotherapy. Recent clinical and pre-clinical evidence indicates that this compound can synergize with chemotherapeutic agents like gemcitabine and pomalidomide to enhance anti-tumor efficacy and suppress metastasis [1] [3].
2. Proposed Mechanisms of Synergy
The therapeutic benefit of combining this compound with chemotherapy is underpinned by its action on both the tumor cells and the tumor microenvironment (TME).
The diagram below illustrates the core signaling pathway targeted by this compound and its key effects in combination therapy.
The table below summarizes quantitative data from recent studies on this compound combination therapies.
Table 1: Pre-clinical and Clinical Data for this compound Combination Therapies
| Cancer Model / Type | Combination Partner | Key Findings | Reference |
|---|---|---|---|
| Pancreatic Cancer (Pre-clinical) | Gemcitabine | Synergistic inhibition of cell viability; significant attenuation of ECM components (collagens, fibronectin, α-SMA); potent induction of apoptosis; inhibition of migration/invasion. | [3] |
| Multiple Myeloma (Phase 1b Clinical Trial) | Pomalidomide | 6-month progression-free survival (PFS-6) of 82% (vs. ~20% with pomalidomide alone); reduction of TGF-β in bone marrow and PD-1+ CD8+ T-cells; increased CD8+ T-cell cytotoxicity in vitro. | [1] |
| Osteosarcoma (Pre-clinical) | (Single-agent & anti-PD-L1) | Suppressed primary tumor growth and pulmonary metastasis; increased CD3+, IFN-γ+ CD8+, and NK cells in TME; decreased PD-1+ CD8+ T-cells and M2-like TAMs. | [4] |
Protocol 1: In Vivo Orthotopic Pancreatic Cancer Model with this compound and Gemcitabine
This protocol is adapted from a study demonstrating the synergistic effect of this compound and gemcitabine in PDAC [3].
Protocol 2: In Vitro Assessment of Combination Effects on Cancer Cell Viability
This protocol can be used for pre-clinical screening in various cancer cell lines.
| Cancer Model | Dosing Regimen | Key Findings | Citation |
|---|---|---|---|
| Osteosarcoma | 50 mg/kg, p.o., 5 days/week [1]. | Inhibited primary tumor growth and pulmonary metastasis; reshaped tumor immune microenvironment (increased CD8+ T/NK cells, decreased M2 macrophages) [1]. | |
| Breast Cancer (4T1-Luc allograft) | 2.5 mg/kg, p.o., daily for two weeks concurrently with radiation [2]. | Attenuated radiation-induced EMT and cancer stem cell properties; significantly reduced lung metastasis [2]. | |
| Colorectal Cancer (CT-26 allograft) | 100 nM, intra-tumoral injection, every other day for 14 days [3]. | Reduced tumor volume and weight; enhanced anti-tumor effects of 5-FU, promoting apoptosis and inhibiting invasion [3]. |
Here is a closer look at the protocols for the key in vivo experiments.
This compound targets the TGF-β signaling pathway within the tumor and its microenvironment. The following diagram illustrates its mechanism and a typical in vivo workflow.
Figure 1. this compound inhibits the TGF-β pathway and a typical in vivo workflow.
Vactosertib (EW-7197) is a highly potent, selective, and orally bioavailable inhibitor of transforming growth factor-β type I receptor kinase (TGF-β RI/ALK5) that has shown significant promise in cancer therapeutics. By targeting the TGF-β signaling pathway, this compound effectively modulates key cellular processes including epithelial-mesenchymal transition, immune regulation, and cancer stem cell properties, making it a valuable candidate for combination therapies [1] [2]. Recent clinical studies have demonstrated its efficacy in combination with pomalidomide for relapsed/refractory multiple myeloma, showing sustained clinical responses and a favorable 6-month progression-free survival rate of 82% [1]. The critical role of robust bioanalytical methods for accurate quantification of this compound in biological matrices has become increasingly important as the drug advances through clinical development stages.
For bioanalytical method validation, the current regulatory landscape is governed by two key documents: the ICH M10 Bioanalytical Method Validation guideline and the FDA Bioanalytical Method Validation for Biomarkers guidance issued in January 2025 [3] [4]. The ICH M10 guideline outlines comprehensive recommendations for bioanalytical assays used in nonclinical and clinical studies supporting regulatory submissions, emphasizing the need for demonstrating selectivity, sensitivity, linearity, accuracy, precision, and stability [4]. Notably, the 2025 FDA biomarker guidance, while directing researchers to ICH M10, also acknowledges that biomarkers may require special consideration beyond the scope of traditional drug analysis, creating an evolving regulatory framework that bioanalytical scientists must navigate [3] [5]. This application note provides a detailed protocol for validating an LC-MS/MS method for this compound quantification in rat plasma, fully aligned with these current regulatory expectations.
The development and validation of a precise, accurate, and robust bioanalytical method for this compound quantification requires careful optimization of both chromatographic and mass spectrometric parameters. The method employed a Waters LC-MS/MS system operated in Multiple Reaction Monitoring positive ionization mode for optimal detection sensitivity and specificity [6]. Chromatographic separation was achieved using an Agilent XDB C18 column (50 × 2.1 mm, 5 μm) maintained at ambient temperature, with a mobile phase consisting of 0.2% formic acid and acetonitrile (70:30, v/v) delivered at a constant flow rate of 0.8 mL/min [6]. This chromatographic condition resulted in excellent peak symmetry and adequate separation of this compound from potential matrix interferences.
For mass spectrometric detection, the MRM transitions were monitored at m/z 400.23 → 289.19 for this compound and m/z 502.13 → 323.07 for the internal standard, cabozantinib [6]. The use of a stable isotope-labeled internal standard would be ideal; however, cabozantinib was demonstrated to be a suitable IS for this method, providing consistent correction for both extraction efficiency and matrix effects. The instrument parameters were carefully optimized to maximize signal intensity while maintaining stability throughout the analysis, with particular attention to collision energy, declustering potential, and source temperature to ensure reproducible performance during validation and sample analysis.
Protein Precipitation Protocol: A straightforward protein precipitation extraction method was employed for sample cleanup. To 50 μL of rat plasma sample, 130 μL of internal standard working solution (cabozantinib in methanol) was added [6]. The mixture was vortexed vigorously for 1 minute to ensure complete protein precipitation and drug extraction, followed by centrifugation at 14,000 rpm for 5 minutes to pellet the precipitated proteins [7]. The clear supernatant was transferred to autosampler vials for analysis, with an injection volume of 2.5 μL [6] [7]. This simple preparation technique provided adequate cleanup while maintaining high recovery and minimizing matrix effects.
Alternative Extraction Considerations: While protein precipitation offers simplicity and high throughput, alternative extraction methods such as liquid-liquid extraction or solid-phase extraction may be considered for challenging matrices or when enhanced sensitivity is required. The protein precipitation method described has been successfully validated and applied to pharmacokinetic studies, demonstrating its suitability for routine analysis [6]. For laboratories without access to cabozantinib, alternative internal standards with similar chemical properties and retention characteristics may be used, provided they do not interfere with this compound detection and demonstrate comparable extraction efficiency and matrix effect profiles.
Table 1: Method Validation Parameters and Performance Characteristics
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1.0–1000.0 ng/mL | r² ≥ 0.99 |
| Sensitivity (LLOQ) | 1.0 ng/mL | Accuracy & Precision ±20% |
| Accuracy | 91.60–100.70% | 85–115% (±15% for LLOQ) |
| Precision | Within acceptable limits | ≤15% RSD (≤20% for LLOQ) |
| Carryover | Not significant | ≤20% of LLOQ |
| Freeze-Thaw Stability | Stable across all cycles | ≤15% deviation |
| Short-Term Stability | Acceptable | ≤15% deviation |
| Long-Term Stability | Acceptable | ≤15% deviation |
The validation results comprehensively demonstrate that the method exhibits excellent sensitivity with an LLOQ of 1.0 ng/mL, more than adequate for pharmacokinetic studies of this compound [6]. The linearity across three orders of magnitude (1.0–1000.0 ng/mL) with a correlation coefficient (r²) of 0.999 covers the anticipated concentration range in preclinical and clinical studies [6]. The accuracy and precision values, both within-run and between-run, fell well within the acceptable limits specified in regulatory guidelines, confirming the reliability and reproducibility of the method for quantitative analysis [6] [8].
Table 2: Stability Assessment Under Various Conditions
| Stability Condition | Concentration Level | Result | Recommendation |
|---|---|---|---|
| Freeze-Thaw Stability | Low QC & High QC | Stable across all cycles | ≤15% deviation |
| Short-Term Benchtop | Low QC & High QC | Acceptable | ≤15% deviation |
| Long-Term Storage | Low QC & High QC | Acceptable | ≤15% deviation |
| Processed Sample | Low QC & High QC | Acceptable | ≤15% deviation |
| Stock Solution | - | Stable at specified temperature | ≤15% deviation |
Stability assessment is a critical component of bioanalytical method validation, and the this compound method was comprehensively evaluated under various conditions. The experimental data confirmed that this compound remains stable in rat plasma through multiple freeze-thaw cycles, during short-term storage at room temperature, and for extended periods at frozen storage conditions [6]. Based on statistical analysis of stability testing methodologies, the use of five replicate samples per concentration level is recommended for stability assessments to ensure reliable results with appropriate confidence intervals [8]. This sample size provides sufficient statistical power while remaining practical for routine analysis.
Selectivity and Specificity Assessment: To demonstrate the method's selectivity, analyze at least six independent sources of blank rat plasma (including hemolyzed and lipemic samples if possible) and verify the absence of interfering peaks at the retention times of both this compound and the internal standard. The response at the LLOQ in spiked samples should be at least 5 times the response of the blank matrix, confirming adequate sensitivity. The chromatographic separation should achieve baseline resolution of this compound from potential metabolites and matrix components, with the peak shape and retention time consistent across different matrix lots.
Calibration Curve and Linearity: Prepare calibration standards at a minimum of six concentration levels (e.g., 1.0, 5.0, 50.0, 200.0, 500.0, and 1000.0 ng/mL) across the nominal range by spiking working solutions into blank rat plasma. Analyze the calibration standards in triplicate across three separate runs to establish the linearity and reproducibility of the standard curve. The correlation coefficient (r) should be ≥0.99, and the back-calculated concentrations of the standards should be within ±15% of the nominal values (±20% at the LLOQ). A weighted least-squares linear regression model (1/x²) is recommended to account for heteroscedasticity across the concentration range.
Accuracy and Precision Evaluation: Prepare quality control samples at four concentration levels: LLOQ (1.0 ng/mL), low QC (3.0 ng/mL), medium QC (400.0 ng/mL), and high QC (800.0 ng/mL). Analyze five replicates of each QC level in a single run for within-run accuracy and precision, and across three different runs for between-run assessment. The acceptance criteria require that the mean accuracy be within ±15% of the nominal value for all QCs (±20% for LLOQ), and the precision (expressed as %RSD) should not exceed 15% for QCs and 20% for LLOQ. This evaluation should be performed on at least three separate occasions to establish method robustness.
Freeze-Thaw Stability: Prepare QC samples at low and high concentrations (n=5 per concentration) and subject them to three complete freeze-thaw cycles. For each cycle, freeze the samples at -70°C for at least 12 hours, then thaw completely at room temperature. After the third cycle, analyze the samples alongside freshly prepared calibration standards and QCs. The mean measured concentration after freeze-thaw cycles should be within ±15% of the nominal concentration, demonstrating the stability of this compound under these conditions.
Short-Term Temperature Stability: Prepare QC samples at low and high concentrations (n=5 per concentration) and keep them at room temperature for a period that exceeds the expected sample preparation time (typically 4-6 hours). Analyze these samples alongside freshly prepared standards and QCs. The deviation from nominal concentration should be within ±15%, confirming that this compound remains stable during routine handling and processing in the laboratory.
Long-Term Stability and Stock Solution Stability: For long-term stability, prepare QC samples at low and high concentrations (n=5 per concentration) and store them at the intended storage temperature (typically -70°C) for the maximum expected storage duration (e.g., 30, 60, 90 days). Analyze these samples alongside freshly prepared standards at each time point. For stock solution stability, prepare working solutions at room temperature and refrigerated conditions (2-8°C) and analyze against freshly prepared reference standard after 6 and 24 hours. The stability acceptance criterion of ±15% deviation from nominal concentration applies to all stability evaluations.
The validated method has been successfully applied to determine pharmacokinetic parameters of this compound in rat plasma following oral administration [6]. The sensitivity and specificity of the method allowed for reliable quantification of this compound concentrations across the entire pharmacokinetic profile, from C~max~ to the terminal elimination phase. The comprehensive validation of this method according to FDA M10 guidelines ensures that the generated pharmacokinetic data meet regulatory standards for submission, supporting the clinical development of this compound. Additionally, the method's robustness makes it suitable for analyzing samples from various matrix types and species with appropriate validation, facilitating cross-species comparisons and translational research.
The validated bioanalytical method for this compound has significant clinical applications, particularly in supporting clinical trials and therapeutic drug monitoring. In a recent Phase 1b trial for relapsed/refractory multiple myeloma, this compound in combination with pomalidomide demonstrated favorable pharmacokinetic parameters and achieved a maximal tolerated dose of 200 mg twice daily [1]. The method has also been applied in co-treatment strategies with radiotherapy in breast cancer models, where it effectively suppressed radiation-induced epithelial-mesenchymal transition and cancer stem cell properties, thereby reducing breast-to-lung metastasis [2]. These applications highlight the critical role of reliable bioanalytical methods in establishing pharmacokinetic-pharmacodynamic relationships and optimizing dosing regimens for novel therapeutic combinations.
The experimental workflow diagram below illustrates the complete process from method development through clinical application:
This application note provides a comprehensive protocol for the validation of a bioanalytical method for this compound quantification in biological matrices, fully compliant with current FDA and ICH M10 guidelines. The described LC-MS/MS method demonstrates excellent performance across all validation parameters, including sensitivity, selectivity, accuracy, precision, and stability. The detailed experimental protocols and validation data support the reliable application of this method in nonclinical and clinical studies, facilitating the continued development of this compound as a promising therapeutic agent. As the regulatory landscape evolves, particularly for biomarker bioanalysis, the principles outlined in this protocol provide a solid foundation for method validation that ensures data quality and regulatory acceptance while advancing our understanding of this compound's clinical potential in cancer therapy.
This information is based on a phase 1b trial (NCT03143985) designed to evaluate the safety and establish the dose of vactosertib in combination with pomalidomide for RRMM [1] [2].
Table 1: Baseline Patient Characteristics (N=20) [1]
| Characteristic | Category | Value (N, %) |
|---|---|---|
| Median Age | --- | 68 years (range: 55-77) |
| Sex | Male | 12 (60%) |
| Female | 8 (40%) | |
| Race | White | 13 (65%) |
| Black/African-American | 6 (30%) | |
| Asian | 1 (5%) | |
| Disease Type | IgG | 14 (70%) |
| IgA | 5 (25%) | |
| Light Chain | 1 (5%) | |
| Prior Lines of Therapy | 1 line | 3 (15%) |
| 2 lines | 11 (55%) | |
| 3 lines | 4 (20%) | |
| 4 lines | 2 (10%) | |
| Prior Autologous Stem Cell Transplant (ASCT) | Yes | 14 (70%) |
The trial employed a fixed schedule for both drugs across 28-day cycles [1] [2]:
The workflow below illustrates the trial structure and key translational research components.
The combination demonstrated promising efficacy, particularly in progression-free survival, and exhibited a manageable safety profile [1].
Table 2: Efficacy Outcomes (N=20) [1]
| Outcome Measure | Result |
|---|---|
| 6-Month Progression-Free Survival (PFS-6) | 82% |
| Best Overall Response (IMWG Criteria) | |
| Partial Response (PR) | 4 patients (20%) |
| Minimal Response (MR) | 4 patients (20%) |
| Stable Disease (SD) | 7 patients (35%) |
| Disease Progression (PD) | 5 patients (25%) |
| Clinical Benefit Rate (CBR) | 15 patients (75%) |
| Median Time to Response | 8 weeks |
| Median Duration of Response | ~12 weeks |
Table 3: Select Treatment-Emergent Adverse Events (AEs) [1] [4]
| Adverse Event | Grade 3 | Grade 4 | | :--- | :--- | :--- | | Decreased Neutrophils | - | 4 patients (20%) | | Decreased White Blood Cells | 11 patients (55%) | - | | Elevated Bilirubin | - | 1 patient (5%) | | Elevated Lipase | - | 1 patient (5%) | | Hepatotoxicity | - | 1 patient (5%)* | | A single Grade 4 hepatotoxicity was reported as a dose-limiting toxicity (DLT). The Maximum Tolerated Dose (MTD) of this compound was established at 200 mg BID [1]. |
The clinical findings were supported by in-vitro experiments that elucidated the drug combination's mechanism of action, targeting both myeloma cells directly and the immune microenvironment [1] [2].
Table 4: Key In-Vitro Assay Protocols [2]
| Assay | Purpose | Detailed Protocol |
|---|
| Cell Viability (XTT Assay) | To determine the direct anti-myeloma effect of this compound and pomalidomide. | 1. Seed 5,000 cells per well in a 96-well plate with phenol-red-free RPMI media. 2. Add drugs at indicated concentrations. 3. Incubate for 72 hours under standard conditions (37°C, 5% CO₂). 4. Add 50 µL of activated-XTT reagent. 5. Incubate for 3 hours at 37°C. 6. Measure absorbance at 475 nm. | | Immune Cell Isolation | To isolate specific cell populations from patient bone marrow for functional analysis. | CD138+ Plasma Cells: Use the EasySep Human CD138 Positive Selection Kit II on bone marrow mononuclear cells (BMMCs). CD8+ T-cells: Use the EasySep Direct Human CD8+ T-Cell Isolation Kit on the BMMC fraction, ensuring removal of CD138+ cells. | | Flow Cytometry | To analyze the expression of immunoinhibitory markers on T-cells and myeloma cells. | 1. Wash and resuspend 10⁵ - 10⁶ cells in 100 µL FACS staining buffer. 2. Add fluorescently-labeled antibodies or isotype controls. 3. Incubate for 15 minutes at room temperature, protected from light. 4. Wash cells three times with FACS buffer. 5. Analyze on a flow cytometer. Key markers: PD-1, TIM3, BTLA, CTLA-4 on CD8+ T-cells; PD-L1/PD-L2 on CD138+ cells. |
This compound targets the Transforming Growth Factor-Beta (TGF-β) signaling pathway, a key promoter of cancer progression and immune suppression in multiple myeloma [1] [5]. The diagram below illustrates how this compound inhibits this pathway.
This phase 1b trial provides strong rationale for further development of TGF-β inhibition in RRMM.
| Parameter | Value | Note / Dose Proportionality |
|---|---|---|
| Terminal Half-life (t~1/2~) | ~3.2 hours (after first dose) [1] | Short, consistent across doses |
| ~3.0 hours (after repeated doses) [1] | ||
| Time to Max Concentration (t~max~) | ~1.2 - 1.5 hours [1] | Rapid absorption |
| Apparent Clearance (CL/F) | 29 L/h (median) [1] | Consistent across tested dose range |
| 31.9 L/h (population estimate) [2] [3] | ||
| Volume of Distribution (V~c~/F) | 133 L (median) [1] | |
| 82.9 L (population estimate) [2] [3] | ||
| Accumulation Ratio | 0.87 (median) [1] | Negligible accumulation with once-daily dosing |
| Area Under the Curve (AUC) | Increases proportionally with dose [1] | Linear pharmacokinetics |
The recommended approach to counteract rapid clearance is supported by pharmacokinetic data and clinical trial designs.
Strategy: Increased Dosing Frequency The short half-life of approximately 3 hours and negligible accumulation with once-daily dosing led researchers to conclude that twice-daily or thrice-daily administration is necessary to maintain concentrations above the minimum effective level [1]. This strategy has been adopted in subsequent clinical trials.
Clinical Evidence Later-phase studies have implemented this strategy. A phase 1b trial in multiple myeloma established a Maximum Tolerated Dose (MTD) of 200 mg twice daily [4] [5]. Another ongoing phase 1/2 trial in osteosarcoma is also testing twice-daily dosing schedules [6]. These studies confirm that the twice-daily regimen is feasible and allows for sustained drug exposure.
Population Pharmacokinetic Model A robust population model describing this compound's pharmacokinetics has been developed. The final model was a two-compartment linear model with first-order absorption and an absorption lag time [2] [3]. This model can be used to simulate and optimize dosing regimens for future studies. Body Mass Index (BMI) was identified as a significant covariate affecting the volume of the central compartment [2] [3].
The diagram below summarizes the strategy for addressing this compound's rapid clearance and the evidence supporting it:
For researchers, the core methodologies used to establish these parameters are as follows:
The established strategy to maintain plasma concentration is an intermittent dosing schedule within a 28-day cycle [1] [2]:
The maximum tolerated dose (MTD) of 200 mg twice daily is recommended for future clinical studies [1] [4]. The dosing schedule can be visualized as follows:
The table below summarizes the primary PK parameters observed at two dose levels in the clinical study, which are critical for understanding plasma concentration maintenance [1].
| Parameter | 100 mg this compound | 200 mg this compound |
|---|---|---|
| Tmax (Time to Cmax) | 1.3 ± 0.5 h | 1.5 ± 1.0 h |
| t1/2 (Half-life) | 3.5 ± 0.4 h | 3.3 ± 1.3 h |
| AUCobs (Area Under Curve) | 6175.5 ± 1349.7 ng/mL·h | 4251.8 ± 1307.6 ng/mL·h |
Key Insights from PK Data:
Q1: What is the recommended strategy to maintain stable plasma levels of this compound given its short half-life?
Q2: What analytical methods are used to determine this compound plasma concentration?
Q3: How does this compound's pharmacokinetic profile influence combination therapy?
The core strategy for maintaining this compound plasma concentration is the intermittent, twice-daily dosing schedule (200 mg bid, 5 days on/2 days off weekly). This regimen was established based on PK data showing rapid absorption and a short half-life, and it was successfully used in clinical combination therapy.
The table below summarizes the main toxicities observed from two key clinical trials, providing a quantitative overview for risk assessment [1] [2] [3].
| Toxicity | Combination Therapy & Cancer Type | Frequency (All Grades) | Frequency (Grade 3-4) | Management Notes |
|---|---|---|---|---|
| Neutropenia | This compound + Imatinib (Desmoid Tumors) [1] | Information not specified | 22.2% (6/27 patients) | Key dose-limiting toxicity; requires monitoring. |
| This compound + Pomalidomide (Multiple Myeloma) [2] [3] | Information not specified | 20% (4/20 patients) | ||
| Anemia | This compound + Imatinib (Desmoid Tumors) [1] | 37% (10/27 patients) | 18.5% (5/27 patients) | Common; mostly mild to moderate. |
| This compound + Pomalidomide (Multiple Myeloma) [2] [3] | Information not specified | Information not specified | ||
| Nausea | This compound + Imatinib (Desmoid Tumors) [1] | 33.3% (9/27 patients) | Information not specified | Primarily low-grade. |
| This compound + Pomalidomide (Multiple Myeloma) [2] [3] | Information not specified | Information not specified | ||
| Myalgia | This compound + Imatinib (Desmoid Tumors) [1] | 37% (10/27 patients) | Information not specified | Primarily mild to moderate. |
| This compound + Pomalidomide (Multiple Myeloma) [2] [3] | Information not specified | Information not specified | ||
| Elevated Bilirubin | This compound + Pomalidomide (Multiple Myeloma) [2] [3] | Information not specified | 5% (1/20 patients; Grade 4) | A single serious hepatotoxicity event was a DLT. |
| Leukopenia | This compound + Pomalidomide (Multiple Myeloma) [2] [3] | Information not specified | 55% (11/20 patients; Grade 3) | Very common but clinically manageable. |
The following diagram illustrates the mechanism of this compound and a logical workflow for managing associated toxicities, integrating clinical insights from the trials.
The diagram above shows how this compound inhibits the TGF-β pathway and the subsequent management of key toxicities. Here are the essential experimental and clinical protocols derived from the trials:
Recommended Dosing & Schedules: The established regimens are:
Essential Monitoring Protocols:
Proactive Management Strategies:
The table below summarizes the key parameters from a fully validated LC-MS/MS method for quantifying Vactosertib in rat plasma, which achieved a sensitivity of 1.0 ng/mL [1].
| Parameter | Specification |
|---|---|
| Instrument | Waters LC-MS/MS system |
| Ionization Mode | MRM, positive ionization |
| Analytical Column | Agilent XDB C18 (50 × 2.1 mm, 5 μm) |
| Mobile Phase | 0.2% formic acid : Acetonitrile (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Linear Range | 1.0 - 1000.0 ng/mL |
| Coefficient (r²) | 0.999 |
| Sensitivity (LLOQ) | 1.0 ng/mL |
| Accuracy | 91.60% - 100.70% |
| Stability | Stable across freeze-thaw cycles |
| Internal Standard | Cabozantinib |
| MRM Transitions | this compound: m/z 400.23 → 289.19 Cabozantinib (IS): m/z 502.13 → 323.07 |
Q1: What is the most critical step for achieving high sensitivity in this compound bioanalysis? A1: Achieving a sensitivity of 1.0 ng/mL relies on the selectivity of the Multiple Reaction Monitoring (MRM) transitions. The specific transition of m/z 400.23 → 289.19 for this compound, combined with effective chromatographic separation, is crucial for minimizing background noise and enhancing signal-to-noise ratio at low concentrations [1].
Q2: My method sensitivity is poor. What are the first parameters to investigate? A2: You should prioritize checking these parameters:
Q3: How can I ensure my method is robust and reproducible? A3: Follow the USFDA M10 bioanalytical method validation guidelines. This includes establishing a clear linear range (1-1000 ng/mL), demonstrating accuracy and precision within accepted limits (e.g., 85-115%), and conducting stability tests under various conditions, including freeze-thaw cycles [1].
This workflow outlines a systematic approach to diagnosing and resolving common sensitivity issues:
Here is a detailed workflow for the analytical method:
Abbreviations: FA (Formic Acid), ACN (Acetonitrile), ESI+ (Electrospray Ionization Positive Mode).
The experimental protocol can be broken down as follows [1]:
The table below summarizes key information for handling Vactosertib in a research setting [1].
| Property | Specification / Recommendation |
|---|---|
| Molecular Weight | 399.42 g/mol |
| CAS Number | 1352608-82-2 |
| Chemical Formula | C₂₂H₁₈FN₇ |
| Recommended Storage | -20°C (for powder, 3-year stability) |
| Solubility | 100 mg/mL in DMSO (250.36 mM) |
| Form | Off-white to yellow solid |
The following data comes from a clinical study and describes the behavior of this compound in the human body after oral administration, which is relevant for understanding its stability in a biological system [2].
| Parameter | Value (100 mg dose) | Value (200 mg dose) |
|---|---|---|
| Tmax (Time to Cmax) | 1.3 ± 0.5 hours | 1.5 ± 1.0 hours |
| t½ (Elimination Half-life) | 3.5 ± 0.4 hours | 3.3 ± 1.3 hours |
| AUCobs (Area Under Curve) | 6175.5 ± 1349.7 ng/mL·h | 4251.8 ± 1307.6 ng/mL·h |
While a specific analytical method for this compound was not detailed, the research into a related ALK5 inhibitor provides a potential workflow. One study used Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-HR MS) to identify compounds from a complex mixture, which is a common approach for quantifying small molecules in biological matrices [3]. You could adapt this general methodology.
Below is a generalized workflow for developing an assay to measure this compound in biological samples:
Based on the available data, here are answers to potential questions:
Q: How should I store this compound stock solutions?
Q: What is the in vivo half-life of this compound?
Q: I cannot find a published protocol for analyzing this compound in plasma. What is a good starting point?
To ensure reliable results in your work with this compound, please keep the following in mind:
The table below summarizes the core approaches to overcome Vactosertib's pharmacokinetic limitations.
| Strategy | Key Findings / Parameters | Experimental Evidence / Clinical Context |
|---|---|---|
| Modified-Release Oral Formulation | Bentonite-based freeze-dried powder; release: 18.0% at pH 1.2 vs. 95.6% at pH 7.4; in rodents: 52.5% lower C~max~, 3x longer T~max~ vs. oral solution [1]. | Preclinical rodent model of ulcerative colitis [1]. |
| Twice-Daily (BID) Dosing Schedule | Short half-life (~3.3 hours); BID dosing maintains concentrations [2]; 200 mg BID established as Maximum Tolerated Dose (MTD) in clinical trials [3] [4]. | Clinical phase 1b trial in multiple myeloma patients [3] [4]. |
Here are detailed methodologies from the research that you can adapt for your experiments.
1. Developing a Modified-Release Formulation This protocol is based on the development of a bentonite-based powder for targeted colonic release [1].
2. Characterizing Basic Pharmacokinetics This methodology outlines how this compound's short half-life was determined [2].
Problem: Inconsistent in-vitro release profiles for a modified-release formulation.
Problem: The desired systemic exposure is not achieved despite BID dosing.
This diagram illustrates the logical flow from identifying the problem to implementing and validating the solution.
| Inhibitor / Drug | Class / Type | Key Indications (from search results) | Reported Efficacy Outcomes | Clinical Trial Phase (cited) |
|---|
| Vactosertib | Small-molecule TGF-βRI (ALK5) kinase inhibitor | - Relapsed/Refractory Multiple Myeloma (RRMM)
This compound in Multiple Myeloma (Phase 1b Trial NCT03143985)
This compound in Pancreatic Cancer (Preclinical Study)
The following diagram illustrates the TGF-β signaling pathway and the points where different classes of inhibitors, including this compound, act.
The diagram above shows the TGF-β signaling cascade. Upon activation, TGF-β binds to its receptors, leading to the phosphorylation and activation of Smad2/3. These complex with Smad4, translocate to the nucleus, and drive the transcription of genes involved in fibrosis, epithelial-mesenchymal transition (EMT), and immunosuppression [6] [7]. This compound acts intracellularly by directly inhibiting the kinase activity of the TβRI receptor, thereby blocking downstream signaling [3]. In contrast, antibodies like Fresolimumab work extracellularly by neutralizing the TGF-β ligand itself, preventing it from engaging its receptor [4].
The following table consolidates the available pharmacokinetic parameters for this compound. Note that study designs, especially concerning dosage and formulation, differ between the human and rat data.
| Parameter | Humans (Advanced Solid Tumors) [1] [2] | Rats (Preclinical Study) [3] |
|---|---|---|
| Dosage Form | Immediate-release tablet (in Phase 1 trial) | Not specified (powder likely in solution) |
| Administered Dose | 30 mg to 340 mg (once daily) | 40 mg/kg |
| Route | Oral | Intraperitoneal |
| Time to Max Concentration (Tmax) | 1.2 - 1.5 hours | Not explicitly reported |
| Terminal Half-Life (T1/2) | 3.0 - 3.2 hours | Not explicitly reported |
| Apparent Clearance (CL/F) | 29 - 31.9 L/h | Not applicable |
| Volume of Distribution (Vd/F) | 82.9 - 133 L | Not applicable |
| Oral Bioavailability (F) | Not reported | 51% |
| Key Findings | Rapid absorption and elimination; dose-proportional exposure; negligible accumulation with once-daily dosing. | Demonstrated good systemic exposure after intraperitoneal administration. |
The data in the table above are derived from standardized and well-recognized experimental methods in drug development.
The consistent observation of a short half-life across species has been a critical factor in guiding the clinical development of this compound.
To better visualize the journey of this compound in the body and the subsequent development process, you can refer to the following diagrams.
Diagram 1: A simplified depiction of this compound's pharmacokinetic profile and the strategies developed to address its short half-life.
Diagram 2: The logical workflow from initial studies to the application of pharmacokinetic data in clinical development.
The table below summarizes the core characteristics and available efficacy data for this compound and PRMT5 inhibitors based on recent preclinical and clinical studies.
| Aspect | This compound (TGF-β Inhibitor) | PRMT5 Inhibitors |
|---|---|---|
| Molecular Target | TGF-β type I receptor kinase (ALK5) [1] | Protein arginine methyltransferase 5 (PRMT5) [2] [3] |
| Primary Mechanism | Inhibits TGF-β signaling, reducing metastasis, immunosuppression, and stromal fibrosis [2] [1]. | Inhibits symmetric dimethylarginine (SDMA) of proteins, affecting splicing, transcription, and cell cycle progression [2] [3]. |
| Key Monotherapy Efficacy (Preclinical) | Slight reduction in tumor invasion and stromal tissue; did not significantly improve survival in an orthotopic PDAC model [2]. | Suppressed tumor growth rate and reduced final tumor volume in subcutaneous PDAC models [2]. |
| Key Combination Efficacy | Synergistic with PRMT5 inhibitor T1-44, reducing tumor area by >90% and significantly improving survival in a PDAC model [2]. Clinical benefit rate of 75% when combined with pomalidomide in a multiple myeloma trial [1]. | Synergistic with TGF-β inhibitor this compound [2]. Also shows synergy with KRAS inhibitors (e.g., Sotorasib, MRTX1133) and chemotherapy (e.g., Gemcitabine) in PDAC models [3]. |
| Relevant Cancer Types | Pancreatic cancer, multiple myeloma, others in clinical trials [2] [1] [4]. | Pancreatic cancer (especially MTAP-deleted subtype), other solid and hematologic cancers [2] [3]. |
For researchers looking to understand or replicate the foundational findings, here is a detailed breakdown of the key experiments and their methodologies.
Synergistic Combination Study in Pancreatic Cancer: A pivotal study investigated the combination of the PRMT5 inhibitor T1-44 and this compound [2].
Next-Generation PRMT5 Inhibitors and KRAS Inhibition: Research has advanced to develop PRMT5 inhibitors with a better therapeutic window.
Clinical Safety and Tolerability of this compound:
The following diagram illustrates the core mechanisms of this compound and PRMT5 inhibitors, and how their inhibition converges to disrupt cancer progression, suggesting a rationale for their synergy.
The diagram above shows how this compound and PRMT5 inhibitors target two parallel pathways that both contribute to cancer progression. Their simultaneous inhibition leads to a synergistic disruption of the gene expression programs that drive tumor growth and survival [2].
The experimental data suggests that the therapeutic potential of this compound and PRMT5 inhibitors may be most fully realized not as monotherapies, but in rational combinations.
The following table consolidates key clinical findings from recent studies. The data for combination therapy comes from a Phase 1b trial in multiple myeloma, while the monotherapy data is from a Phase 1 trial in osteosarcoma.
| Aspect | Combination Therapy (this compound + Pomalidomide) | Monotherapy (this compound) |
|---|---|---|
| Clinical Trial Phase | Phase 1b (Relapsed/Refractory Multiple Myeloma) [1] [2] | Phase 1 (Relapsed/Refractory Osteosarcoma) [3] |
| Patient Population | Heavily pre-treated (≥2 prior lines of therapy) [1] [2] | Heavily pre-treated (multiple recurrences) [3] |
| Efficacy - Best Response | Partial Response (PR) in 4/20 patients [2] | Complete Response (CR) in 1/11 patients; Partial Response (PR) in 3/11 patients [3] |
| Efficacy - 6-month Progression-Free Survival (PFS) | 82% [1] [2] | Data not publicly reported in results. |
| Objective Response Rate (ORR) | Not specifically reported (Clinical Benefit Rate was 75%) [2] | 36.4% (4 out of 11 patients) [3] |
| Safety & Tolerability | Manageable adverse event profile; Maximum Tolerated Dose (MTD) defined as 200 mg twice daily [1] [2] | Excellent safety and tolerability; no dose-limiting toxicity (DLT) observed [3] |
Beyond clinical combinations with other drugs, strong preclinical evidence supports combining this compound with radiotherapy to suppress cancer metastasis.
| Study Type | Cancer Model | Combination Partner | Key Findings |
|---|---|---|---|
| Preclinical *In Vivo* | Mouse breast cancer model (4T1-Luc cells) [4] | Radiation | This compound + Radiation significantly suppressed breast-to-lung metastasis compared to radiation alone [4]. |
| Preclinical *In Vitro* | 4T1-Luc & MDA-MB-231 breast cancer cells [4] | Radiation | The combination suppressed radiation-induced Epithelial-Mesenchymal Transition (EMT) and Cancer Stem Cell (CSC) properties [4]. |
For researchers interested in the methodologies, here are the key experimental details from the cited studies.
The diagram below illustrates the TGF-β/Smad signaling pathway and the specific point where this compound acts as an inhibitor.
The following table explains the key components and outcomes of this pathway.
| Pathway Component | Role in Signaling | Biological Outcome |
|---|---|---|
| TβRI (ALK5) | Key signaling kinase; target of this compound [1] [4] | Phosphorylates Smad2/3 to initiate the canonical pathway [5] [6]. |
| p-Smad2/3/Smad4 Complex | Transcription factor complex [5] | Regulates gene expression in the nucleus [5]. |
| Target Gene Expression | Final step of the pathway [5] | Drives disease processes like Epithelial-Mesenchymal Transition (EMT), fibrosis, and immunosuppression [5] [4] [6]. |
The available data is promising but still emerging. Further results from ongoing Phase 2 trials in osteosarcoma and other cancers will be crucial to fully delineate the optimal use of this compound, both alone and in combination.
| Cancer Type | Research Model | Combination Treatment | Key Efficacy Findings | Proposed Primary Mechanism | Source |
|---|---|---|---|---|---|
| Multiple Myeloma | Phase 1b Clinical Trial (N=20) | Pomalidomide | 6-month PFS: 82%; 4/20 patients achieved Partial Response (PR) | Overcoming immunosuppression in tumor microenvironment; reduced PD-1+ CD8+ T-cells | [1] |
| Breast Cancer | In vivo (4T1-Luc mouse model) | Radiotherapy | Significant suppression of breast-to-lung metastasis | Inhibition of radiation-induced EMT and CSC properties | [2] |
| Breast Cancer | In vivo (4T1-Luc mouse model) & in vitro | Radiotherapy | Reduced radiation-induced fibrosis and oxidative stress | Inhibition of TGF-β/Smad signaling and fibrosis markers (PAI-1, α-SMA) | [3] |
| Colorectal Cancer | In vivo (mouse model of liver mets) | Anti-PD-1 Immunotherapy | Eradicated liver metastases in a microsatellite stable (MSS) model | Blocking TGF-β signaling to overcome immunotherapy resistance | [4] |
| Pancreatic Cancer | In vitro (cell lines) | PRMT5 Inhibitor (T1-44) | Inhibited tumor invasion and prolonged survival in a murine model | Co-targeting TGF-β and PRMT5 pathways | [1] |
The preclinical and clinical studies followed standardized methodologies to evaluate this compound's activity. The workflow below illustrates the common in vivo and in vitro experimental designs.
Here is a more detailed breakdown of the key methodological components:
This compound is a highly potent, selective, and orally bioavailable inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5) [2] [1]. It primarily blocks the canonical TGF-β/Smad signaling pathway. The diagram below illustrates this pathway and where this compound acts.
By inhibiting ALK5, this compound prevents the downstream signaling that leads to several pro-tumorigenic processes, including [5] [2] [1]:
| Safety Parameter | Observed Incidence in Phase 1b Trial (N=20) | Common Adverse Events (Grades 1-3) | Dose-Limiting Toxicities (DLTs) & Serious Adverse Events (SAEs) |
|---|---|---|---|
| Overall Tolerability | Well-tolerated at all doses with a manageable adverse event profile [1] [2] | Fatigue, decreased white blood cell count (55% Gr3), decreased neutrophil count (20% Gr4) [2] | One DLT (Grade 4 hepatotoxicity); No treatment-related deaths [2] |
| Maximum Tolerated Dose (MTD) | 200 mg orally, twice daily [1] [2] | - | - |
The safety data in the table above was generated under a specific and rigorous clinical protocol. Understanding the methodology is crucial for interpreting the results.
This compound's safety and toxicity patterns are directly linked to its targeted inhibition of the TGF-β signaling pathway, which differs from the targets of most other kinase inhibitors. The following diagram illustrates this pathway and the point of this compound's intervention.
This targeted action leads to specific physiological effects:
While a direct, quantitative meta-analysis for this compound across all cancer types is not yet available, placing its known profile in the context of other kinase inhibitor classes highlights its distinct nature.
The following table consolidates findings from various studies examining the anti-metastatic effects of this compound.
| Cancer Type / Model | Study Type | Combination Agent | Key Findings on Metastasis & Invasion | Proposed Primary Mechanism |
|---|---|---|---|---|
| Multiple Myeloma [1] | Phase 1b Clinical Trial (N=20) | Pomalidomide | Reduced TGF-β levels in bone marrow; decreased PD-1+ CD8+ T-cells; reinvigorated T-cell fitness in the tumor microenvironment. | TGF-β receptor I (ALK5) inhibition; Immunomodulation |
| Pancreatic Cancer [2] | Preclinical (In vitro & in vivo) | Gemcitabine | Significantly inhibited migration and invasion of cancer cells; reduced tumor growth in orthotopic models. | Inhibition of TGF-β/Smad2 signaling; Reduction of ECM components (collagen, fibronectin, α-SMA) |
| Pancreatic Cancer (Contextual) [3] | Preclinical (Review of TβR1 targeting) | N/A (Mentioned as a TβR1 inhibitor with anti-metastatic effect in Phase 2 trials for colorectal/gastric cancer) | Cited as an example of a TβR1 inhibitor with clinical anti-metastatic activity. | TGF-β receptor I (TβR1) inhibition |
Here is a deeper look into the methodologies used in the key studies cited above.
1. Phase 1b Trial in Multiple Myeloma [1]
2. Preclinical Study in Pancreatic Cancer [2]
This compound exerts its anti-metastatic effects by specifically targeting and inhibiting the Transforming Growth Factor-Beta (TGF-β) type I receptor serine/threonine kinase (also known as ALK5). The following diagram illustrates the signaling pathway and the drug's point of intervention.
This inhibition blocks the downstream signaling cascade, leading to several anti-metastatic outcomes [1] [2]:
The pharmacodynamic effects of this compound are consistently measured through its inhibition of the TGF-β/Smad signaling pathway and the subsequent reduction in fibrotic and invasive processes across various disease models. The table below summarizes key pharmacodynamic markers observed in preclinical studies.
| Disease Model | Key Pharmacodynamic Markers | Observed Effect of this compound | Citation |
|---|---|---|---|
| General TGF-β Pathway Inhibition | Phospho-Smad2 (p-Smad2), Phospho-Smad2/3 (p-Smad2/3) | ↓ Decreased phosphorylation and nuclear translocation | [1] [2] |
| Renal Fibrosis | α-SMA (Alpha-smooth muscle actin); KRT-8 (Keratin 8); Secretory cytokines (TGF-β1, TGF-β3, IL-1β) | ↓ Reduced myofibroblast marker; ↑ Restored epithelial marker; ↓ Reduced pro-fibrotic cytokines | [3] |
| Peyronie's Disease (Rat Model) | Plaque area; Erectile function (ICP/MSBP); Collagen deposition | ↓ Reduced fibrotic plaque area; ↑ Improved erectile function; ↓ Reduced collagen | [1] |
| Pancreatic Cancer | ECM components (Collagen, Fibronectin, α-SMA) | ↓ Synergistic reduction with Gemcitabine | [4] |
| Radiotherapy-Induced Fibrosis (Breast Cancer) | Fibrosis markers (PAI-1, COL1A1, FIBRONECTIN); Oxidative stress markers (4-HNE, NOX4) | ↓ Suppressed radiation-induced increases | [2] |
| Multiple Myeloma (Clinical Trial) | TGF-β levels in bone marrow; CD8+ T-cells expressing PD-1 | ↓ Reduced levels; ↓ Reduced exhausted T-cell phenotype | [5] |
| Multiple Myeloma (Preclinical) | Tumor burden (M-spike); Immunosuppressive cells (MDSCs, Tregs) | ↓ Reduced tumor load; ↓ Reduced population of immunosuppressive cells | [6] |
The robust pharmacodynamic data for this compound is generated using standardized and well-validated experimental methods. Here are the detailed methodologies for some of the key assays cited in the tables above.
This is a primary method to confirm target engagement by directly measuring the inhibition of ALK5-mediated Smad phosphorylation.
These techniques are used to visualize the spatial localization and levels of PD markers within complex tissue structures.
Implementing these assays in clinical settings requires rigorous validation and standardization.
While direct head-to-head PD data is limited, the scientific literature provides insights into how this compound and other ALK5 inhibitors are characterized.
| Inhibitor Name | Key Structural & PD Features | Evidence Context |
|---|---|---|
| This compound (EW-7197) | Oral; Potent & selective ALK5 inhibitor; Well-characterized PD markers across fibrosis & oncology [1] [8]. | Extensive preclinical data & ongoing clinical trials (e.g., multiple myeloma, solid tumors) [5] [2]. |
| SB431542 | Selective ALK5 inhibitor; Used in in vitro studies as a reference tool compound. | Cited alongside this compound in a renal fibrosis-on-a-chip model, where both reversed TGF-β-induced effects [3]. |
| LY364947 (and related A-83-01) | Quinazoline-based core; Used in research to inhibit ALK5 (also inhibits ALK4/7) [8]. | Primarily reported in mechanistic in vitro studies. |
| SD-208 | Pteridine-based; ATP-competitive ALK5 inhibitor. | Evidence mainly from preclinical animal models of disease [8]. |
| GW788388 | Pyrazole-based; Potent and selective ALK5 inhibitor. | Characterized in various in vitro and in vivo models of fibrosis and cancer [8]. |
A wide range of other ALK5 inhibitors have been developed (e.g., RepSox, IN-1130, various triazole and imidazole-based compounds), but their published pharmacodynamic data is often more limited in scope compared to this compound, focusing on specific disease models without the same breadth of clinical correlation [8].
The diagram below illustrates the mechanism of this compound and the key pharmacodynamic markers used to measure its activity.
This mechanism is fundamental to its action across the various disease models described in the tables.
To further advance your research, you may find it useful to consult the specific clinical trial records for this compound (e.g., NCT03143985 for multiple myeloma) for the most current clinical pharmacodynamic data.